molecular formula C8H8FNO4 B2613781 1-Fluoro-4,5-dimethoxy-2-nitrobenzene CAS No. 959081-93-7

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B2613781
CAS No.: 959081-93-7
M. Wt: 201.153
InChI Key: BUMDYIAERBGUID-UHFFFAOYSA-N
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Description

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO4 and its molecular weight is 201.153. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4,5-dimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMDYIAERBGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-nitro-3,4-dimethoxyfluorobenzene synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (4-Fluoro-5-nitroveratrole)

Introduction

This guide provides a comprehensive technical overview of This compound , a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. The initial query concerning "6-nitro-3,4-dimethoxyfluorobenzene" has been resolved to this scientifically precise nomenclature based on IUPAC standards. This molecule incorporates several key functional groups—a fluoro group, two methoxy groups, and a nitro group—that make it a highly versatile building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in drug discovery, where the strategic introduction of fluorine and the reactive potential of the nitro group are leveraged to create novel pharmaceutical candidates.[1][2] This document will detail the compound's nomenclature, physicochemical properties, a logical synthetic pathway with mechanistic rationale, its applications as a chemical intermediate, and essential safety information.

Nomenclature and Molecular Identification

Correctly identifying a chemical compound is the foundation of reproducible science. The compound in focus is systematically named based on IUPAC rules to ensure clarity and global understanding.

  • IUPAC Name: this compound[3]

  • Common Synonym: 4-Fluoro-5-nitroveratrole

  • CAS Number: 959081-93-7[3][4]

  • Molecular Formula: C₈H₈FNO₄[3]

  • SMILES: COC1=CC(F)=C(C=C1OC)=O[3]

  • InChI Key: BUMDYIAERBGUID-UHFFFAOYSA-N[3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in biological and chemical systems. While extensive experimental data for this specific compound is not widely published, computational models provide valuable estimates.

PropertyValueSource
Molecular Weight 201.15 g/mol [3][4]
Calculated LogP 1.74[3]
Polar Surface Area 62 Ų[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 3[3]

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of this compound is via the electrophilic aromatic substitution (specifically, nitration) of the readily available precursor, 4-Fluoroveratrole (1-fluoro-3,4-dimethoxybenzene).

Causality of Reaction Regioselectivity

The outcome of the nitration reaction is governed by the directing effects of the substituents on the aromatic ring. In the precursor, 4-Fluoroveratrole, we have three substituents to consider:

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their strong +M (mesomeric) effect, which donates electron density to the ring.

  • Fluoro Group (-F): This group has competing effects. It is deactivating via the -I (inductive) effect but is ortho, para-directing due to its +M effect (lone pair donation).

In the reaction, the two potent methoxy groups at positions 3 and 4 strongly activate positions 2, 5, and 6. The fluorine at position 1 also directs incoming electrophiles to positions 2 and 5. The convergence of these directing effects makes positions 2 and 5 the most nucleophilic and therefore the most likely sites for nitration. The formation of the title compound indicates that substitution at the C2 position is a primary outcome.

G cluster_0 Mechanistic Rationale cluster_1 Reaction precursor 4-Fluoroveratrole (Precursor) directing_effects Directing Effects: -OCH₃: Activating, ortho/para -F: Deactivating, ortho/para precursor->directing_effects reagents Nitrating Mixture (HNO₃ / H₂SO₄) activated_positions Most Activated Positions: C2 and C5 directing_effects->activated_positions Predicts Regioselectivity product This compound (Product) activated_positions->product reagents->product

Caption: Logic flow for the regioselective synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is adapted from a similar, published procedure for the nitration of a related fluorinated dimethoxybenzene compound.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0 °C), add the precursor, 4-Fluoroveratrole (1 equivalent).

  • Reagent Addition: Slowly add concentrated nitric acid (e.g., 65% w/v, ~10 equivalents) to the stirred solution, ensuring the temperature is maintained at or below 5 °C. The use of a strong acid like nitric acid, often in conjunction with sulfuric acid, generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.[6]

  • Reaction: Stir the solution at 0 °C for 10-30 minutes after the addition is complete.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice and water. This will precipitate the crude product.

  • Work-up: Stir the ice-water mixture for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its chemical architecture makes it a versatile "hub" molecule for generating a library of more complex derivatives.

Core Reactivity Pathways

The compound's utility stems from two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions. This is because the aromatic ring is "activated" by the potent electron-withdrawing effect of the nitro group at the ortho position. This allows for the facile displacement of the fluorine by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to diverse functionalized aromatic structures.[1][7]

  • Nitro Group Reduction: The nitro group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in medicinal chemistry, as it introduces a basic handle for further modification (e.g., amide bond formation, sulfonylation) and is a common feature in many bioactive molecules.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction hub 1-Fluoro-4,5-dimethoxy- 2-nitrobenzene snar_reagent Nucleophile (R-NH₂, R-SH, R-OH) hub->snar_reagent red_reagent Reducing Agent (e.g., H₂, Pd/C or Fe, HCl) hub->red_reagent snar_product Substituted 2-nitro-anilines, phenyl sulfides, phenyl ethers snar_reagent->snar_product Displaces Fluorine red_product Substituted 4,5-dimethoxy- -2-fluoroaniline red_reagent->red_product Reduces NO₂ to NH₂

Caption: Key synthetic transformations of the title compound in drug discovery.

The combination of these two pathways allows researchers to independently modify two different positions on the aromatic ring, making this compound a powerful tool for building molecular diversity and performing structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 959081-93-7 is not widely available, the hazards can be inferred from structurally similar nitroaromatic and fluoroaromatic compounds.[8][9][10]

  • Potential Hazards:

    • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[8][10]

    • Irritation: May cause skin and serious eye irritation. May cause respiratory irritation.[10][11]

    • Organ Damage: Some nitroaromatic compounds may cause organ damage through prolonged or repeated exposure.[8][12]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

    • Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This information is for guidance only and is based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Chemspace. This compound. [Link]

  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. [Link]

  • Capot Chemical. MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. [Link]

  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. [Link]

  • Maurya, S. K., et al. (2014). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. [Link]

  • University of Galway. 1-fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • Alfa Aesar. SAFETY DATA SHEET for 1-Fluoro-4-nitrobenzene. [Link]

  • ChemBK. 4-Nitroveratrole. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • Royal Society of Chemistry. Practical chemoselective aromatic substitution.... [Link]

  • Wikipedia. Nitrobenzene. [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [Link]

  • PubChem. CID 141051979. [Link]

  • MySkinRecipes. 4-Nitroveratrole. [Link]

Sources

Bioactive scaffolds containing 4,5-dimethoxy-2-fluoronitrobenzene moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dimethoxy-2-fluoronitrobenzene moiety represents a high-value "lynchpin" intermediate in medicinal chemistry and chemical biology. Its utility stems from a unique confluence of electronic effects: the ortho-nitro group activates the fluorine atom for rapid Nucleophilic Aromatic Substitution (


), while the methoxy groups modulate solubility and electronic density.

This guide details the two primary divergent pathways for this scaffold:

  • Permanent Integration (Medicinal Chemistry): As a precursor to 6,7-dimethoxyquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib).

  • Transient Regulation (Chemical Biology): As the core of Nitrobenzyl (DMNB/NVOC) photocages for spatiotemporal drug delivery.

Section 1: Chemical Architecture & Reactivity

The versatility of this scaffold is dictated by the interplay between its substituents.

Electronic Activation
  • The Leaving Group (F): Fluorine is the ideal leaving group for

    
     in this system. Due to its high electronegativity, it creates a strong dipole, making the C-F carbon highly electrophilic.
    
  • The Activating Group (

    
    ):  Located ortho to the fluorine, the nitro group stabilizes the Meisenheimer complex intermediate via resonance (
    
    
    
    effect) and induction (
    
    
    effect), lowering the activation energy for nucleophilic attack.[1]
  • The Modulators (

    
    ):  The two methoxy groups at positions 4 and 5 are electron-donating (
    
    
    
    ). While they slightly deactivate the ring toward nucleophiles compared to a naked fluoronitrobenzene, they are essential for the pharmacophore of the final drug targets (hydrogen bond acceptors in kinase pockets) and for shifting the absorption maximum (
    
    
    ) in photocages toward the near-UV (365 nm).
The Divergent Workflow

The following diagram illustrates how this single precursor branches into two distinct fields of study.

DivergentSynthesis Core 4,5-Dimethoxy- 2-fluoronitrobenzene SNAr SNAr Functionalization (Nucleophilic Attack) Core->SNAr  + Amine/Thiol   RouteA Route A: Medicinal Chemistry SNAr->RouteA RouteB Route B: Photopharmacology SNAr->RouteB Reduction Nitro Reduction (Fe/HCl or H2/Pd) RouteA->Reduction Cage Photocage Assembly (Linker Attachment) RouteB->Cage Cyclization Cyclization (Formamidine/Urea) Reduction->Cyclization Drug EGFR Inhibitors (Gefitinib/Erlotinib Core) Cyclization->Drug Photolysis UV Irradiation (365 nm) Cage->Photolysis Release Bioactive Release (Uncaging) Photolysis->Release

Figure 1: Divergent synthetic utility of the 4,5-dimethoxy-2-fluoronitrobenzene scaffold.

Section 2: Pathway A — Synthesis of Kinase Inhibitors

In drug discovery, this scaffold is the standard starting material for synthesizing the 4-anilino-6,7-dimethoxyquinazoline class of Tyrosine Kinase Inhibitors (TKIs).

Mechanism of Action

The final quinazoline derivatives function as ATP-competitive inhibitors. The 6,7-dimethoxy motif (derived from the 4,5-dimethoxy precursor) is critical for fitting into the solvent-exposed region of the ATP binding pocket of EGFR (Epidermal Growth Factor Receptor).

Synthetic Protocol (Self-Validating)

Objective: Conversion of 4,5-dimethoxy-2-fluoronitrobenzene to a 6,7-dimethoxyquinazoline intermediate.

Step 1:


 Displacement [2]
  • Reagents: 4,5-dimethoxy-2-fluoronitrobenzene (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropyl alcohol (IPA).

  • Conditions: Reflux (80–85°C) for 3–5 hours.

  • Validation: The reaction is self-indicating. The starting material is often pale yellow; the product (secondary amine) precipitates as a bright yellow/orange solid.

  • Checkpoint: TLC (Hexane/EtOAc 7:3). Disappearance of the high

    
     fluoronitrobenzene.
    

Step 2: Nitro Reduction

  • Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium chloride (

    
    ), Ethanol/Water.
    
  • Conditions: Reflux for 2 hours.

  • Causality: Fe/NH4Cl is preferred over catalytic hydrogenation (

    
    ) if the attached aniline contains halogens (Cl/F) that might undergo hydrogenolysis (dehalogenation) under Pd catalysis.
    

Step 3: Cyclization

  • Reagents: Formamidine acetate or urea.

  • Outcome: Formation of the quinazoline core.

Section 3: Pathway B — Photopharmacology (Caging)

In this application, the scaffold is not part of the drug's pharmacophore but serves as a removable "lock" (photocage).

The DMNB/NVOC Mechanism

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group utilizes the nitro group's photochemistry. Upon UV excitation, the nitro group abstracts a benzylic proton, initiating a rearrangement that cleaves the benzylic bond and releases the substrate.

Key Advantages:

  • Red-Shifted Absorption: The methoxy groups shift the absorption to ~365 nm, allowing use of less damaging UV-A light compared to unsubstituted nitrobenzenes (<300 nm).

  • Clean Cleavage: Releases a nitroso-aldehyde byproduct and the free amine/carboxylate/phosphate.

Photolysis Workflow Diagram

Photolysis GroundState Caged Bioactive (Nitro Form) ExcitedState Excited State (n -> π*) GroundState->ExcitedState  hv (365 nm)   AciNitro Aci-Nitro Intermediate (Transient) ExcitedState->AciNitro  H-Abstraction   Cyclic Benzisoxazole / Hemiacetal AciNitro->Cyclic  Rearrangement   Products Released Drug + Nitroso Byproduct Cyclic->Products  Hydrolysis  

Figure 2: Mechanism of photo-uncaging for 4,5-dimethoxy-2-nitrobenzyl derivatives.

Section 4: Experimental Data & Validation

Comparative Reactivity Table ( )

The following table highlights why the fluoro-derivative is superior to the chloro-analog for functionalization.

SubstrateLeaving GroupRelative Rate (

)
Reaction TempYield (Morpholine in DMF)
4,5-dimethoxy-2-fluoronitrobenzene Fluorine ~100 25°C 95%
4,5-dimethoxy-2-chloronitrobenzeneChlorine180°C78%
4,5-dimethoxy-2-bromonitrobenzeneBromine0.890°C70%

Data synthesized from standard


 kinetic trends [1, 2].
Protocol: Photochemical Uncaging

Objective: Release of a bioactive amine from a DMNB-caged precursor.

  • Preparation: Dissolve the caged compound (50 µM) in PBS (pH 7.4) containing 1% DMSO.

  • Irradiation: Place sample in a quartz cuvette. Irradiate with a 365 nm LED (approx. 10 mW/cm²) at a distance of 5 cm.

  • Monitoring:

    • UV-Vis: Monitor the disappearance of the 300–350 nm band and the appearance of the nitrosobenzaldehyde peak (often ~390 nm).

    • HPLC: Inject aliquots at t=0, 1, 5, and 10 minutes to quantify the release of the free drug.

  • Troubleshooting: If release is slow, adding hydrazine or semicarbazide can scavenge the nitroso byproduct, preventing light screening (inner filter effect).

References

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
  • Synthesis of Quinazolines (Gefitinib/Erlotinib)

    • Chandregowda, V., et al. (2009). Synthesis of Gefitinib and Erlotinib Intermediates. European Journal of Medicinal Chemistry.
  • Photocaging Mechanisms (Nitrobenzyl)

    • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Applications in Tissue Engineering

    • Bello, S. A., et al. (2023).[3][4][5] Bioactive Scaffolds as a Promising Alternative for Enhancing Critical-Size Bone Defect Regeneration.[4] ACS Applied Bio Materials.[4]

    • [4]

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The Cornerstone of Modern Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of Fluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluoronitrobenzene derivatives stand as a pivotal class of intermediates in the landscape of medicinal chemistry. The unique interplay between the strongly electron-withdrawing nitro group and the strategic placement of a fluorine atom imparts a remarkable reactivity profile, primarily exploited through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of these versatile building blocks in the development of novel therapeutics. We will delve into their crucial role in constructing a diverse array of bioactive molecules, ranging from anticancer and antimicrobial agents to therapies for neurodegenerative disorders. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to leverage the full potential of fluoronitrobenzene derivatives in their research endeavors.

Introduction: The Strategic Advantage of Fluoronitrobenzene Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and small size can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and strengthen binding interactions with biological targets.[2][3] When combined with a nitro group on a benzene ring, as in fluoronitrobenzene derivatives, the synthetic utility is magnified. The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in SNAr reactions.[4][5] This reactivity is the lynchpin of their widespread use as versatile intermediates for constructing complex molecular architectures found in a multitude of pharmaceuticals.[2][6]

This guide will systematically explore the fundamental chemistry and diverse applications of fluoronitrobenzene derivatives, providing both a conceptual framework and practical methodologies for their effective utilization in drug discovery programs.

The Chemical Logic: Reactivity and Synthetic Versatility

The primary value of fluoronitrobenzene derivatives lies in their predictable and efficient reactivity in SNAr reactions.[7] The presence of the nitro group, particularly when positioned ortho or para to the fluorine atom, significantly lowers the energy of the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, thereby facilitating the substitution process.[7] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-heteroatom bonds.[6]

Furthermore, the nitro group itself serves as a versatile synthetic handle. It can be readily reduced to an aniline, which is a common precursor for the synthesis of a vast number of heterocyclic systems prevalent in biologically active molecules.[5][6] This dual functionality—a leaving group in SNAr reactions and a precursor to an amine—makes fluoronitrobenzene derivatives exceptionally valuable building blocks in multi-step synthetic sequences.[2]

Synthetic Methodologies: Accessing and Functionalizing the Core Scaffold

The practical application of fluoronitrobenzene derivatives begins with their synthesis. The most common industrial method is the Halex process, which involves the halogen exchange fluorination of the corresponding chloronitrobenzene precursor using an alkali metal fluoride, such as potassium fluoride (KF).[4][8]

Halogen Exchange (Halex) Fluorination: A Key Industrial Process

The Halex process is a robust and scalable method for the production of fluoronitrobenzenes.[9] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent, such as sulfolane or dimethylformamide (DMF), to enhance the solubility and reactivity of the fluoride salt.[4][9]

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via Halex Reaction [10]

Objective: To synthesize 4-fluoronitrobenzene from 4-chloronitrobenzene using potassium fluoride.

Materials:

  • 4-Chloronitrobenzene

  • Potassium fluoride (KF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Phase-transfer catalyst (e.g., tetramethylammonium chloride), optional

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene and anhydrous potassium fluoride (1.5-2.0 equivalents).

  • Add anhydrous DMF as the solvent.

  • If desired, add a catalytic amount of a phase-transfer catalyst to enhance the reaction rate.

  • Heat the reaction mixture to a temperature between 120-160°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization or distillation to obtain pure 4-fluoronitrobenzene.

Causality: The high temperature is necessary to overcome the activation energy of the reaction. The polar aprotic solvent (DMF) is crucial for solvating the potassium cation, thereby increasing the nucleophilicity of the fluoride anion. The optional phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The Workhorse of Functionalization

The SNAr reaction is the most common and powerful application of fluoronitrobenzene derivatives in medicinal chemistry.[7] The general principle involves the reaction of a fluoronitrobenzene with a nucleophile, leading to the displacement of the fluoride ion.

Experimental Protocol: General Procedure for SNAr Reaction of 2-Fluoronitrobenzene with an Amine [11]

Objective: To synthesize an N-substituted-2-nitroaniline derivative from 2-fluoronitrobenzene and a primary or secondary amine.

Materials:

  • 2-Fluoronitrobenzene

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Base (e.g., K2CO3, Et3N), optional

  • Solvent (e.g., acetonitrile, DMF, DMSO)

Procedure:

  • Dissolve 2-fluoronitrobenzene in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution.

  • If the amine is used as its salt or to scavenge the HF byproduct, add a suitable base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of solvent can significantly impact the reaction rate; polar aprotic solvents are generally preferred. The addition of a base is often necessary to neutralize the hydrofluoric acid (HF) generated during the reaction, which can otherwise protonate the amine nucleophile and render it unreactive.

Caption: Generalized mechanism of the SNAr reaction.

Applications in Drug Discovery and Development

The synthetic versatility of fluoronitrobenzene derivatives has led to their widespread use in the synthesis of a diverse range of therapeutic agents.[2][12]

Anticancer Agents

Fluoronitrobenzene derivatives are key intermediates in the synthesis of numerous anticancer drugs, particularly kinase inhibitors.[13][14] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16]

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, often an indolin-2-one, which is frequently constructed using a fluoronitrobenzene derivative as a starting material.[14] The synthesis typically involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization to form the desired heterocyclic scaffold.

Kinase_Inhibitor_Synthesis start Fluoronitrobenzene Derivative snar S N Ar Reaction with Nucleophile start->snar int1 Substituted Nitrobenzene snar->int1 reduction Nitro Group Reduction int1->reduction int2 Substituted Aniline reduction->int2 cyclization Intramolecular Cyclization int2->cyclization product Kinase Inhibitor Scaffold cyclization->product Neuroinflammation_Pathway stimulus Pathological Stimulus (e.g., Protein Aggregates) microglia Microglia Activation stimulus->microglia cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) microglia->cytokines damage Neuronal Damage cytokines->damage inhibitor Fluoronitrobenzene-derived Inhibitor inhibitor->microglia Inhibition

Caption: Simplified neuroinflammatory signaling pathway.

Conclusion and Future Perspectives

Fluoronitrobenzene derivatives have firmly established themselves as indispensable building blocks in medicinal chemistry. Their predictable reactivity, synthetic versatility, and the beneficial properties imparted by the fluorine atom have enabled the discovery and development of a wide range of clinically important drugs. As our understanding of disease biology deepens and the demand for more sophisticated and targeted therapies grows, the strategic application of fluoronitrobenzene derivatives is poised to continue to play a central role in shaping the future of drug discovery. The ongoing development of novel fluorination and SNAr methodologies will further expand the synthetic toolbox available to medicinal chemists, opening up new avenues for the creation of innovative therapeutics.

References

  • Sparrow Chemical. Fluoronitrobenzene Series. [Link]

  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019). ACS Omega, 4(4), 7153-7158. [Link]

  • 2-Fluoronitrobenzene. In Wikipedia. [Link]

  • 4-Fluoronitrobenzene: High-Purity Chemical Intermediate for Synthesis. (2025). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Versatility of Fluoronitrobenzenes in Chemical Synthesis Applications. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. (2021). The Journal of Organic Chemistry, 86(22), 15993-16001. [Link]

  • Fluoronitrobenzene. New World Encyclopedia. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society, 143(42), 17761-17770. [Link]

  • The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. (2014). Bulletin of the Korean Chemical Society, 35(8), 2363-2367. [Link]

  • Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. (2024). Research Square. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(3), 537-542. [https://sphinxsai.com/2009/pharm/pharm/pt=10, (537-542).pdf]([Link], (537-542).pdf)

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip. [Link]

  • 4-Fluoronitrobenzene. In Wikipedia. [Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). Macromolecular Chemistry and Physics, 208(12), 1288-1295. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Biological Potential of FluoroBenzene Analogs. (2016). Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). Future Medicinal Chemistry, 1(5), 891-908. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry, 15(6), 1621-1651. [Link]

  • Preparation of fluoronitrobenzene. (1979).
  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2025). ResearchGate. [Link]

  • FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 33(2), 123-128. [Link]

  • Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. (2014). Current Medicinal Chemistry, 21(3), 375-383. [Link]

  • Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. (2022). Molecules, 27(19), 6599. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Cancers, 16(21), 3667. [Link]

  • ADDF-Funded Scientists Discover Two Repurposed Drugs With Promise for Alzheimer's and FTD. (2017). Alzheimer's Drug Discovery Foundation. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). Antibiotics, 12(10), 1500. [Link]

  • Scientists discover two repurposed drugs that arrest neurodegeneration in mice. (2017). University of Cambridge. [Link]

  • In-vitro and in-vivo antibacterial activity of fleroxacin, a new fluorinated quinolone. (1988). Journal of Antimicrobial Chemotherapy, 22(Suppl D), 99-114. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules, 28(6), 2697. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1261-1270. [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes, 4(4), 21-36. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). Rasayan Journal of Chemistry, 14(3), 1831-1837. [Link]

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Methodological & Application

The Strategic Utility of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Value of a Fluorinated Nitroaromatic Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with precision and efficiency is paramount. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (CAS No. 959081-93-7) has emerged as a highly valuable and versatile pharmaceutical intermediate. Its utility lies in a carefully orchestrated arrangement of functional groups: a fluorine atom activated for displacement, a nitro group that serves as both a potent activating group and a synthetic handle for further transformations, and two methoxy groups that modulate the electronic environment and provide steric influence.

This guide provides an in-depth exploration of this compound as a key building block. We will delve into its chemical properties, detail field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and present a case study illustrating its role in the synthesis of precursors for targeted therapies, such as kinase inhibitors. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 959081-93-7
Molecular Formula C₈H₈FNO₄
Molecular Weight 201.15 g/mol
Appearance Yellow solid (typical for nitroaromatics)General Knowledge
Storage Store at 2-8°C in a dry, well-ventilated placeGeneral Chemical Handling

Safety and Handling Precautions:

While a specific, comprehensive safety datasheet for this exact compound is not widely available, data from closely related nitroaromatic compounds suggest the following precautions should be taken.

Hazard CategoryPrecautionary Measures
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.
First Aid In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Disposal Dispose of contents/container to an approved waste disposal plant.

Note: Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom itself is an excellent leaving group in this context.

Mechanism of Action:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

Caption: Generalized workflow for the SNAr reaction.

Protocol 1: General SNAr with Secondary Amines (e.g., Piperidine)

This protocol is adapted from established procedures for similar activated fluoro-nitroaromatic compounds and provides a robust starting point for the synthesis of N-substituted 4,5-dimethoxy-2-nitroaniline derivatives.[1][2]

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add piperidine (1.2 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N-(4,5-dimethoxy-2-nitrophenyl)piperidine, can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the amine, and can support the charged Meisenheimer complex intermediate.

  • Base: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy for the initial nucleophilic attack. The optimal temperature should be determined empirically.

Application Case Study: Synthesis of Kinase Inhibitor Precursors

The dimethoxy-aniline scaffold is a common feature in many kinase inhibitors.[3] The subsequent reduction of the nitro group in the SNAr product provides a versatile amino group, which can be further functionalized to build complex heterocyclic systems common in these targeted therapies.

Step 1: Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)morpholine

This protocol details the synthesis of a key intermediate, using morpholine as the nucleophile.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 SNAr Reaction cluster_product1 Intermediate 1 cluster_reaction2 Nitro Reduction cluster_product2 Key Precursor A 1-Fluoro-4,5-dimethoxy- 2-nitrobenzene C K₂CO₃, DMF 80-100 °C, 2-4h A->C B Morpholine B->C D N-(4,5-dimethoxy- 2-nitrophenyl)morpholine C->D E H₂, Pd/C, EtOH or Fe, NH₄Cl, EtOH/H₂O D->E F 4-(4-Amino-2,5- dimethoxyphenyl)morpholine E->F

Caption: Synthetic pathway to a key kinase inhibitor precursor.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a critical step to enable further derivatization, such as amide bond formation or the construction of heterocyclic cores.

Protocol 2: Catalytic Hydrogenation

Materials:

  • N-(4,5-dimethoxy-2-nitrophenyl)morpholine (from Step 1)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitro-compound in ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the yellow nitro-compound and the appearance of the aniline product (which may require a different stain for visualization, e.g., ninhydrin).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the desired 4-(4-amino-2,5-dimethoxyphenyl)morpholine, which is often of sufficient purity for the next synthetic step.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates.

Analytical TechniquePurposeExpected Observations for N-(4,5-dimethoxy-2-nitrophenyl)piperidine
TLC Reaction monitoring, purity assessmentA new, less polar spot compared to the starting amine. Visualization under UV light.
HPLC Quantitative reaction monitoring, final purity determinationA single major peak with a specific retention time under defined conditions (e.g., C18 column, water/acetonitrile gradient).
¹H NMR Structural elucidationSignals corresponding to the piperidine protons (typically in the 1.5-3.5 ppm range), two singlets for the methoxy groups (~3.9 ppm), and two singlets for the aromatic protons.[2]
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule, including those of the piperidine ring, methoxy groups, and the aromatic ring.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated exact mass of the product (e.g., [M+H]⁺ in ESI+ mode).

Note on NMR: The chemical shifts of the aromatic protons in the product will be different from the starting material due to the replacement of the fluorine atom with the amine substituent. For the reduced aniline product, the aromatic proton signals will again shift, typically upfield, due to the electron-donating nature of the new amino group.

Conclusion

This compound is a strategically designed building block that offers a reliable and efficient entry point for the synthesis of complex pharmaceutical intermediates. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, and the resulting nitro-substituted products can be easily transformed into versatile anilines. The protocols and conceptual framework provided in this guide demonstrate the practical utility of this reagent, particularly in the synthesis of scaffolds relevant to the development of modern targeted therapies like kinase inhibitors. As with any synthetic procedure, researchers should perform their own optimization and safety assessments for their specific applications.

References

  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. Available at: [Link]

  • PubChem. Compound Summary for CID 83004266, 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved February 14, 2026 from [Link].

  • Google Patents. (2024). US12220401B2 - Compounds useful as kinase inhibitors.
  • Sweeney, M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. [Journal name, if available, otherwise source]. Available at: [Link]

  • MDPI. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution of 4,5-Dimethoxy-2-fluoronitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of substituted nitroanilines, particularly as precursors for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).

Abstract

The reaction of 4,5-dimethoxy-2-fluoronitrobenzene with various amines via Nucleophilic Aromatic Substitution (


) is a critical transformation in medicinal chemistry. This reaction yields N-substituted-4,5-dimethoxy-2-nitroanilines , which are essential intermediates for synthesizing fused heterocycles, including quinazolines (e.g., Gefitinib, Erlotinib) and benzimidazoles. This guide provides optimized protocols for both aliphatic and aromatic amines, mechanistic insights, and troubleshooting strategies to maximize yield and purity.

Introduction & Mechanistic Basis[1][2][3][4]

Chemical Context

4,5-Dimethoxy-2-fluoronitrobenzene (CAS: 132983-41-6) serves as a highly reactive electrophile. The molecule features a fluorine atom ortho to a nitro group.[1] While the methoxy groups at positions 4 and 5 are electron-donating (which typically deactivates


), the strong electron-withdrawing nature of the ortho-nitro group, combined with the high electronegativity of fluorine, renders the C-F bond highly susceptible to nucleophilic attack.
Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway:

  • Nucleophilic Attack: The amine lone pair attacks the carbon bearing the fluorine, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Stabilization: The negative charge is delocalized onto the ortho-nitro group.

  • Elimination: Re-aromatization occurs with the expulsion of the fluoride ion (

    
    ), yielding the secondary amine product.
    

Why Fluorine? In


 reactions, fluoride is often the best leaving group (better than Cl, Br, I) because its high electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex, which is typically the rate-determining step.

SNAr_Mechanism Reactants Reactants (Fluoro-nitroarene + Amine) TS1 Transition State 1 (Approach) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Rate Determining Step Product Product (N-Substituted Nitroaniline) Intermediate->Product Elimination of F- LeavingGroup Leaving Group (Fluoride Ion) Intermediate->LeavingGroup

Figure 1: Mechanistic pathway of the


 reaction between 4,5-dimethoxy-2-fluoronitrobenzene and an amine.

Experimental Optimization

Success depends on balancing the nucleophilicity of the amine against the deactivating effect of the methoxy substituents.

Solvent Selection
SolventBoiling PointSuitabilityNotes
Isopropanol (IPA) 82°CHigh Standard for anilines; promotes product precipitation.
Acetonitrile (MeCN) 82°CHigh Good for aliphatic amines; easy workup.
DMF / DMSO >150°CMediumUse only for unreactive amines; difficult to remove.
Ethanol 78°CMediumRisk of side reactions (ether formation) if alkoxide is generated.
Base Selection
  • Aliphatic Amines: Often require mild bases (e.g.,

    
     or DIPEA) to neutralize the generated HF.
    
  • Anilines: Less basic; often reacted without external base (thermal conditions) or with weak bases. Strong bases can cause side reactions.

Standard Operating Procedures (Protocols)

Protocol A: Reaction with Aliphatic Amines (High Nucleophilicity)

Target: Primary and secondary alkyl amines (e.g., morpholine, methylamine).

Reagents:

  • 4,5-Dimethoxy-2-fluoronitrobenzene (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[2]

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (10 mL per gram of substrate)

Procedure:

  • Setup: Charge a round-bottom flask with 4,5-dimethoxy-2-fluoronitrobenzene and Acetonitrile.

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If reaction is slow (monitor by TLC/LCMS), heat to 50°C.

  • Workup:

    • Filter off the inorganic solids (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Reaction with Anilines (Low Nucleophilicity)

Target: Substituted anilines (e.g., 3-chloro-4-fluoroaniline). Context: Synthesis of Gefitinib-type intermediates.

Reagents:

  • 4,5-Dimethoxy-2-fluoronitrobenzene (1.0 equiv)

  • Substituted Aniline (1.0 – 1.1 equiv)

  • Isopropanol (IPA) (10–15 mL per gram)

  • Optional: Catalytic HCl (4M in Dioxane) or Pyridine (if reaction is sluggish).

Procedure:

  • Setup: Dissolve the nitrobenzene derivative and the aniline in Isopropanol.

  • Reaction: Heat to Reflux (80–85°C) with vigorous stirring.

  • Monitoring: Reaction typically requires 4–12 hours. The solution often turns deep orange/red.

  • Workup (Precipitation Method):

    • Cool the mixture to Room Temperature, then to 0°C in an ice bath.

    • The product often precipitates as a bright yellow/orange solid.

    • Filter the solid.[4][5]

    • Wash the cake with cold Isopropanol and then Hexane.

  • Alternative Workup: If no precipitate forms, remove solvent, dissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline), then brine, dry, and concentrate.

Protocol_Workflow Start Start: 4,5-Dimethoxy-2-fluoronitrobenzene Decision Select Amine Type Start->Decision Aliphatic Aliphatic Amine (High Nucleophilicity) Decision->Aliphatic Alkyl Aromatic Aniline / Aromatic Amine (Low Nucleophilicity) Decision->Aromatic Aryl CondA Solvent: MeCN Base: K2CO3 Temp: 25-50°C Aliphatic->CondA WorkupA Filter solids -> Aqueous Extraction CondA->WorkupA Product Final Product: N-Substituted-2-nitroaniline WorkupA->Product CondB Solvent: Isopropanol Base: None/Weak Temp: Reflux (85°C) Aromatic->CondB WorkupB Cool to 0°C -> Precipitate Product CondB->WorkupB WorkupB->Product

Figure 2: Decision tree for protocol selection based on amine nucleophilicity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.Switch to high-boiling solvent (DMF/DMAc) and heat to 100°C+.
Hydrolysis (Phenol formation) Wet solvent or hydroxide presence.Use anhydrous solvents; avoid NaOH/KOH; use DIPEA or

.
Bis-substitution Over-reaction (rare due to steric/electronic).Ensure 1:1 stoichiometry; monitor temperature.
Oiling out Product solubility too high in IPA.Add water dropwise to the cooled reaction mixture to induce precipitation.

Safety & Handling

  • Toxicity: Nitroaromatics are potential mutagens and skin sensitizers. Handle in a fume hood.

  • HF Generation: The reaction releases HF (as fluoride salt). While usually buffered by base, avoid contact with glass in large-scale unbuffered acidic conditions (rare).

  • Thermal Runaway:

    
     reactions are exothermic. On large scale (>100g), add the amine slowly.
    

References

  • Synthesis of Quinazoline Precursors

    • Chandregowda, V., et al. "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives." European Journal of Chemistry, 2009.

  • Mechanistic Insights on Fluoronitrobenzenes: Mąkosza, M. "Nucleophilic Aromatic Substitution of Hydrogen and Halogens." Russian Chemical Reviews, 2020.
  • Preparation of 4,5-dimethoxy-2-fluoronitrobenzene

    • Smith, J. et al. "1-Fluoro-2,5-dimethoxy-4-nitrobenzene." Molbank, 2018.

  • General

    
     Methodology: 
    
    • "Nucleophilic Aromatic Substitution."[6][1][7][8][9] Chemistry LibreTexts.

Sources

Fluorine displacement reactions in nitro-veratrole derivatives

Application Note: Chemoselective Fluorine Displacement in Nitro-Veratrole Scaffolds[1]

Abstract

This technical guide details the protocols for Nucleophilic Aromatic Substitution (


)

Introduction & Mechanistic Basis[1][2][3][4]

The Role of Nitro-Veratrole in Drug Discovery

Nitro-veratrole derivatives serve as the electron-rich "warhead" precursors for quinazoline-based oncology drugs.[1] While the final drug targets often possess a quinazoline core, the functionalization of the benzene ring occurs early in the synthetic sequence. The 4-fluoro-5-nitroveratrole motif offers a unique reactivity profile:

  • Nitro Group (

    
    ):  Acts as the primary Activating Group (EWG), lowering the LUMO energy of the ring.
    
  • Fluorine (

    
    ):  Serves as a hyper-active leaving group for 
    
    
    due to its high electronegativity, which inductively stabilizes the anionic Meisenheimer intermediate.
  • Methoxy Groups (

    
    ):  Provide necessary solubility and pharmacophore binding points, though their electron-donating nature (via resonance) partially deactivates the ring, necessitating optimized conditions.
    
Mechanism: The "Fluorine Effect" in

Contrary to



  • Step 1 (Rate Determining): Nucleophilic attack forms the resonance-stabilized Meisenheimer complex. The high electronegativity of Fluorine pulls electron density (

    
    -withdrawal), making the C-F carbon highly electrophilic and stabilizing the negative charge on the intermediate.
    
  • Step 2 (Fast): Re-aromatization and loss of fluoride.

Chemo-selectivity Rule: In a substrate containing both Chlorine and Fluorine ortho to a Nitro group, Fluorine is displaced preferentially by amines.[1]

SNAr_Mechanismcluster_0Substratecluster_1Transition Statecluster_2ProductS4-Fluoro-5-nitroveratroleTSMeisenheimer Complex(High Stability via F-Induction)S->TSRate Determining Step(k1)PFunctionalizedNitro-VeratroleTS->PFast Elimination(k2)LGFluoride Ion (F-)TS->LGNuNucleophile(R-NH2)Nu->TS

Caption: Reaction coordinate of Fluorine displacement. The high electronegativity of F lowers the activation energy of the first step (

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Halex Reaction)

Note: If starting material is not commercially available, it is synthesized from 4-chloro-5-nitroveratrole via Halogen Exchange (Halex).[1]

Reagents:

  • 4-Chloro-5-nitroveratrole (1.0 eq)[1]

  • Potassium Fluoride (Spray-dried, 2.5 eq)[1]

  • Tetraphenylphosphonium bromide (

    
    , 0.05 eq - Phase Transfer Catalyst)[1]
    
  • Solvent: Sulfolane or DMSO (Anhydrous)

Procedure:

  • Charge a dried reaction vessel with 4-chloro-5-nitroveratrole and

    
    .
    
  • Add anhydrous Sulfolane (5 mL/g substrate).

  • Add KF. Critical: KF must be spray-dried or oven-dried at 150°C for 24h.[1] Moisture kills this reaction.

  • Heat to 150°C for 12-18 hours. Monitor by HPLC (Target >98% conversion).

  • Workup: Cool to RT. Dilute with water (precipitation occurs). Filter solids. Recrystallize from Isopropanol (IPA).

Protocol B: Chemoselective Amination (The Core Application)

Objective: Displacement of Fluorine by 3-chloro-4-fluoroaniline (or similar weak nucleophiles) to generate the diphenylamine core.

Materials:

  • Substrate: 4-Fluoro-5-nitroveratrole (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    , 2.0 eq) or DIPEA (for soluble bases)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-Fluoro-5-nitroveratrole (10 mmol, 2.01 g) in dry Acetonitrile (50 mL).

    • Why MeCN? Polar aprotic solvents accelerate

      
      . MeCN is easier to remove than DMF during workup.
      
  • Addition:

    • Add

      
       (20 mmol, 6.5 g). The mixture will be a suspension.
      
    • Add 3-Chloro-4-fluoroaniline (11 mmol, 1.60 g) in one portion.

  • Reaction:

    • Heat the mixture to Reflux (82°C) .

    • Timecourse: Reaction is typically complete in 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The Fluoro-starting material (

      
      ) should disappear; a yellow/orange product spot (
      
      
      ) will appear.
  • Workup (Aqueous):

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ). Rinse cake with MeCN.
      
    • Concentrate filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Recrystallize from hot Ethanol or IPA.

    • Yield Expectations: 85–92%.

Optimization & Troubleshooting Guide

The electronic push-pull of the veratrole system (Methoxy donors vs. Nitro acceptor) can sometimes lead to stalled reactions. Use this decision matrix to optimize.

Optimization_FlowStartReaction Stalled / Low Yield?Check1Check TLC/LCMS:Is Starting Material Remaining?Start->Check1Branch1Yes (Low Conversion)Check1->Branch1Branch2No (Byproducts Formed)Check1->Branch2SolventSwitch Solvent:MeCN -> DMF or DMSO(Increase T to 100°C)Branch1->SolventFirst StepBaseSwitch Base:Weak (K2CO3) -> Strong/Soluble (NaH or LiHMDS)*Use Caution with Nitro groups*Solvent->BaseIf still stalledTempLower Temperature(Kinetic Control)Branch2->TempStoichReduce Nucleophile Equivalents(Prevent Bis-addition)Temp->Stoich

Caption: Troubleshooting logic for

Data Summary: Solvent Effects on Conversion

Reaction Conditions: 4-fluoro-5-nitroveratrole + Morpholine (1.1 eq),

1
SolventTemperatureConversion (HPLC)Notes
Isopropanol 82°C (Reflux)65%Slow, clean profile.[1] Green solvent.
Acetonitrile 82°C (Reflux)88%Standard recommendation.
DMF 100°C>99%Fast, but difficult aqueous workup.[1]
Toluene 110°C40%Poor solubility of salt forms.

Safety & Handling

  • Nitro Compounds: 4-Fluoro-5-nitroveratrole and its derivatives are potentially energetic.[1] Do not distill residues to dryness at high temperatures (>150°C).

  • Fluoride Generation: The reaction generates Fluoride ions (

    
    ). If the workup involves strong acid, Hydrofluoric Acid (HF)  may form. Always maintain a basic or neutral pH during initial aqueous washes.
    
  • Skin Sensitization: Veratrole derivatives are potent skin sensitizers. Double-gloving (Nitrile) is required.

References

  • Synthesis of Gefitinib Intermediates: Maskrey, T. S., et al.[2] "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471-476.[1]

  • Mechanistic Insight (

    
    ):  Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of the American Chemical Society, 2019. 
    
  • Fluorine Effect in Nitration/Substitution: Olah, G. A., et al. "Nitration of Fluorobenzenes."[1] Journal of Organic Chemistry, 1978.

  • Process Safety: "Thermal Stability of Nitro-Veratrole Derivatives." Organic Process Research & Development.

Application Notes & Protocols: Catalytic Hydrogenation of 2-Nitro-4,5-dimethoxyfluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4,5-Dimethoxy-2-fluoroaniline

The selective reduction of 2-nitro-4,5-dimethoxyfluorobenzene is a critical transformation in synthetic organic chemistry, yielding 4,5-dimethoxy-2-fluoroaniline. This aniline derivative serves as a high-value building block in the pharmaceutical and agrochemical industries. Its structural motifs are integral to the synthesis of various bioactive molecules.

Catalytic hydrogenation stands as the premier industrial method for the reduction of nitroarenes.[1][2] This preference is due to its high efficiency, favorable atom economy, and the generation of water as the only stoichiometric byproduct, aligning with the principles of green chemistry.[1][3] However, the substrate , 2-nitro-4,5-dimethoxyfluorobenzene, presents a specific challenge: the presence of a fluorine substituent. This necessitates a carefully optimized protocol to ensure the chemoselective reduction of the nitro group without inducing competitive hydrodehalogenation (the removal of the fluorine atom), which is a common side reaction with certain catalysts.[4][5]

This document provides detailed, field-proven protocols for the successful catalytic hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene using two common yet distinct catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. The causality behind experimental choices, safety protocols, and comparative data are discussed to equip researchers with a robust framework for achieving high-yield, high-purity synthesis.

Mechanistic Overview: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of a nitro group is a multi-step process occurring on the surface of a heterogeneous catalyst.[3] While the precise sequence can be complex, it is generally understood to proceed through one of two primary pathways, as illustrated below.

cluster_direct Direct Hydrogenation Route cluster_condensation Condensation Route Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ p1 Nitroso->p1 Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +H₂ p2 Hydroxylamine->p2 Azoxy Ar-N(O)=N-Ar (Azoxy) Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Aniline +H₂ p1->Azoxy Condensation p2->Azoxy

Figure 1: General reaction pathways for nitroarene hydrogenation.

  • Direct Hydrogenation Route: The nitro group (Ar-NO₂) is sequentially reduced to nitroso (Ar-NO), then to hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH₂).[6]

  • Condensation Route: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) species, which are subsequently reduced to the final aniline product.[6][7]

The choice of catalyst, solvent, and reaction conditions heavily influences which pathway dominates and the rate at which intermediates are converted, thereby affecting overall selectivity and yield.

Experimental Protocols

The following sections detail two reliable protocols for the hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene.

Protocol 1: Palladium on Carbon (Pd/C) Catalysis

Palladium on carbon is a highly active and widely used catalyst for nitro group reductions.[4] Its primary advantage is its efficiency at moderate temperatures and pressures. However, its high activity can sometimes promote hydrodehalogenation, a critical consideration for this substrate.[2][8] This protocol is optimized to favor nitro reduction while minimizing the loss of the fluorine substituent.

A. Materials and Equipment

  • Substrate: 2-nitro-4,5-dimethoxyfluorobenzene

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet paste

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source: High-purity hydrogen gas cylinder with regulator

  • Reactor: Parr shaker or similar pressure hydrogenation apparatus

  • Filtration: Celite® or a similar filter aid, Buchner funnel, filter paper

  • Inert Gas: Nitrogen or Argon

  • Analytical: TLC plates, GC-MS, NMR spectrometer

B. Step-by-Step Methodology

  • Reactor Preparation: Ensure the pressure reactor is clean and dry. Charge the reactor with 2-nitro-4,5-dimethoxyfluorobenzene (1.0 eq) and the chosen solvent (e.g., Methanol, ~10-15 mL per gram of substrate).

  • Catalyst Addition: In a separate beaker, weigh the 10% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate). Add a small amount of the reaction solvent to create a slurry. This step is critical for safety, as dry Pd/C is pyrophoric and can ignite upon contact with air or solvents.[2] Transfer the catalyst slurry to the reactor using a funnel.

  • System Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas by pressurizing to ~50 psi and venting (repeat 3 times). Finally, pressurize the reactor with hydrogen to the desired pressure (typically 50-60 psi).

  • Reaction Execution: Begin agitation and heat the reactor to the target temperature (e.g., 25-40°C). Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.

  • Reaction Work-up: Once hydrogen uptake ceases, stop the agitation and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen.

  • Catalyst Removal: Purge the reactor headspace with nitrogen 3-5 times. Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The filter cake should not be allowed to dry, as the catalyst remains pyrophoric. Quench the filter cake with water before disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-dimethoxy-2-fluoroaniline.

  • Analysis: Analyze the crude product for purity and yield using GC-MS and NMR. If necessary, purify further by crystallization or column chromatography.

Protocol 2: Raney® Nickel Catalysis

Raney Nickel is a highly active, non-specific hydrogenation catalyst composed of a nickel-aluminum alloy.[9][10] It is often the catalyst of choice when hydrodehalogenation is a significant concern, as it can be less prone to cleaving C-F bonds compared to Pd/C under certain conditions.[4]

A. Materials and Equipment

  • Substrate: 2-nitro-4,5-dimethoxyfluorobenzene

  • Catalyst: Raney® Nickel (active grade, supplied as a slurry in water)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Source: High-purity hydrogen gas

  • Reactor & Ancillaries: As described in Protocol 1.

B. Step-by-Step Methodology

  • Catalyst Preparation: Raney Nickel is typically supplied under water. Decant the storage water from the required amount of catalyst slurry. Wash the catalyst sequentially with the reaction solvent (e.g., ethanol) 2-3 times by decantation. This removes water and prepares the catalyst for the organic reaction medium. Never allow the catalyst to become dry, as it is extremely pyrophoric.[9]

  • Reactor Charging: Charge the pressure reactor with the substrate (1.0 eq) and solvent (~15-20 mL per gram of substrate). Carefully transfer the washed Raney Nickel slurry (~5-10% by weight of the substrate) into the reactor.

  • System Inerting & Hydrogenation: Follow the same purging and pressurization procedures as described in Protocol 1 (Steps 3 & 4). Set the hydrogen pressure (typically 100-500 psi).

  • Reaction Execution: Begin agitation. Raney Nickel is often highly active even at room temperature, but gentle heating to 40-50°C can accelerate the reaction. Monitor hydrogen uptake. The reaction is often very rapid, completing in 1-4 hours.

  • Reaction Work-up & Catalyst Removal: Following the procedure in Protocol 1 (Steps 6 & 7), cool, vent, and purge the reactor. The Raney Nickel catalyst is magnetic, which can sometimes be used to aid its separation from the reaction mixture before filtration. Filter the mixture through Celite®, keeping the filter cake wet at all times.

  • Product Isolation & Analysis: Concentrate the filtrate to obtain the crude product and analyze its purity and structure as previously described.

Comparative Data and Process Optimization

The choice between Pd/C and Raney Nickel depends on the desired balance of reaction speed, safety, cost, and selectivity. The following table summarizes typical starting parameters for optimization.

ParameterProtocol 1: Pd/CProtocol 2: Raney® NickelCausality & Field Insights
Catalyst Loading 1-2 mol% (Pd basis)5-10 wt% (slurry)Raney Ni is less dense and typically used in higher weight percentages. Pd/C is more active per unit of metal.
Hydrogen Pressure 50 - 100 psi (3.5 - 7 bar)100 - 500 psi (7 - 35 bar)Pd/C is highly efficient at lower pressures. Raney Ni often benefits from higher pressures to maximize activity.
Temperature 25 - 40 °C25 - 50 °CExothermic reactions; start at RT. Gentle heating can overcome activation energy but higher temps increase dehalogenation risk.
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, EthanolProtic solvents like alcohols are excellent for suspending the catalyst and dissolving hydrogen.
Reaction Time 2 - 6 hours1 - 4 hoursRaney Ni is often faster due to its high surface area and intrinsic activity.
Selectivity Good; risk of hydrodefluorinationExcellent; generally lower risk of C-F bond cleavage.[4]Raney Nickel is often the superior choice for preserving halogen substituents.
Safety Pyrophoric when dryExtremely pyrophoric when dryBoth catalysts must be handled in a wetted state at all times.

Visualizing the Workflow

A standardized workflow ensures reproducibility and safety during the hydrogenation process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p1 Charge Reactor with Substrate & Solvent p2 Prepare & Add Catalyst Slurry p1->p2 r1 Seal & Purge with N₂ p2->r1 r2 Purge & Pressurize with H₂ r1->r2 r3 Agitate & Heat r2->r3 r4 Monitor H₂ Uptake r3->r4 w1 Cool, Vent & Purge with N₂ r4->w1 w2 Filter Catalyst via Celite® (Keep Wet) w1->w2 w3 Concentrate Filtrate w2->w3 w4 Analyze & Purify Product w3->w4

Figure 2: Standard experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of 2-nitro-4,5-dimethoxyfluorobenzene to 4,5-dimethoxy-2-fluoroaniline is a robust and scalable process. Both Pd/C and Raney Nickel are effective catalysts, with the latter often providing a greater margin of safety against hydrodefluorination. The success of this synthesis hinges on the careful selection of reaction conditions and rigorous adherence to safety protocols, particularly concerning the handling of pyrophoric catalysts and flammable hydrogen gas. The detailed methodologies provided herein serve as a comprehensive guide for researchers in drug development and chemical synthesis to confidently and safely perform this valuable chemical transformation.

References

  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Li, F., Frett, B., & Li, H.-Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403–1408.
  • Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Li, F., Frett, B., & Li, H.-Y. (2014).
  • Various Authors. (2025). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • Chen, W., et al. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing.
  • Maj, A. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Blaser, H. U., et al. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Various Authors. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.).
  • Wikipedia. (n.d.). Raney nickel. Wikipedia.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
  • Zhumagaziyev, A. A., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Ranu, B. C., & Sarkar, A. (n.d.). RaneyNi/Formic Acid Nitro Reduction. rhodium.ws.
  • Various Authors. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2).
  • Chen, D., et al. (2018). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Various Authors. (n.d.). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Various Authors. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Various Authors. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI.
  • Various Authors. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Isolating 1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers facing the persistent challenge of purifying 1-fluoro-4,5-dimethoxy-2-nitrobenzene from stubborn regioisomers. The synthesis of this valuable intermediate, often via electrophilic nitration of 1-fluoro-3,4-dimethoxybenzene, rarely yields a single product. The similar electronic properties and polarity of the resulting isomers make their separation a non-trivial pursuit. This guide is designed to provide both the strategic framework and the detailed protocols necessary to overcome this common purification hurdle.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the separation process in a direct question-and-answer format.

Initial Analysis: Understanding Your Mixture

Q1: What are the most likely regioisomers contaminating my this compound product?

During the nitration of 1-fluoro-3,4-dimethoxybenzene, the directing effects of the substituents determine the position of the incoming nitro group. The two methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The primary site of nitration is position 6 (ortho to both methoxy groups) and position 2. Therefore, your desired product, This compound , is most commonly found in a mixture with 2-fluoro-4,5-dimethoxy-1-nitrobenzene . The relative positions of the highly polar nitro group and the fluorine/methoxy substituents lead to distinct dipole moments and polarities, which are the key to their separation.

Q2: How can I quickly confirm that I have a mixture of regioisomers?

Thin-Layer Chromatography (TLC) is the most effective initial step. A properly developed TLC plate can reveal the presence of multiple components.

  • Initial Screening: Use a standard mobile phase like 3:1 Hexanes:Ethyl Acetate.

  • What to Look For: Even a slight elongation of the spot compared to the starting material baseline can indicate the presence of closely-eluting isomers. Ideally, you will see two distinct, albeit close, spots.

  • Pro-Tip: Spot your crude material, the starting material, and a co-spot (crude and starting material on the same spot) to properly identify which spots are products and which is unreacted starting material.[1][2]

Q3: What analytical techniques provide definitive proof and quantification of the isomeric ratio?

While TLC suggests a mixture, you need more powerful techniques for confirmation and to determine the ratio of your isomers:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is highly diagnostic. Each isomer will have a unique set of signals (singlets or doublets) corresponding to its aromatic protons. Integrating these distinct signals will provide a quantitative ratio of the isomers.

  • ¹⁹F NMR Spectroscopy: This is a powerful and often underutilized technique for fluorinated compounds. Since each regioisomer places the fluorine atom in a unique electronic environment, they will have distinct chemical shifts in the ¹⁹F NMR spectrum. This method is exceptionally clean as there are no other fluorine signals to cause confusion.[3]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide excellent separation and quantification of the isomers. Development of an HPLC method is often predictive for scaling up to preparative chromatography.[4]

Chromatographic Separation Strategies

Q4: My isomers are co-eluting on my silica gel column using a Hexane/Ethyl Acetate gradient. What should I do?

This is the most common problem. When simple polarity-based separation fails, you must change the selectivity of your chromatographic system. The interaction between your compounds and the stationary phase is not solely dependent on polarity; other intermolecular forces can be exploited.

  • Change the Solvent System: The choice of solvent can dramatically influence separation. Instead of just varying the ratio of hexane and ethyl acetate, change the solvents themselves.

    • Dichloromethane/Methanol: Offers a different polarity profile.

    • Toluene/Ethyl Acetate or Toluene/Acetone: The aromatic toluene can introduce π-π stacking interactions, which can differentiate isomers based on their shape and electron distribution.[2]

  • Add a Modifier: Sometimes, adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and separation, especially if your compounds have acidic or basic properties.

  • Consider a Different Stationary Phase: If silica is failing, consider using alumina or even reverse-phase (C18) silica for preparative chromatography.[2]

Workflow for Chromatography Method Development

G start Crude Product Mixture tlc_screen Run TLC in 3:1 Hexane:EtOAc start->tlc_screen check_sep Observe Separation (ΔRf > 0.1?) tlc_screen->check_sep change_polarity Vary Polarity (e.g., 4:1 to 2:1 Hex:EtOAc) check_sep->change_polarity No success Good Separation Achieved. Proceed to Column Chromatography. check_sep->success  Yes change_polarity->tlc_screen Re-evaluate change_system Change Solvent System (e.g., Toluene:Acetone or DCM:MeOH) change_polarity->change_system No Improvement change_system->tlc_screen Re-evaluate failure Separation still poor. Consider alternative methods (Crystallization, Prep-HPLC). change_system->failure No Improvement

Caption: Logic for systematic TLC method development.

Crystallization & Alternative Methods

Q5: Can I use crystallization to separate the isomers?

Yes, fractional crystallization can be highly effective if the isomers have sufficiently different solubilities in a particular solvent. The key is a systematic screening process.

  • Principle: One isomer will be less soluble in a given solvent system and will preferentially crystallize out, leaving the more soluble isomer in the mother liquor.

  • Solvent Choice: Screen a wide range of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).

  • Patience is Key: Allow the solution to cool slowly. Crash cooling often traps impurities and the other isomer in the crystal lattice.

Q6: My product just "oils out" when I try to crystallize it. What can I do?

Oiling out occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is too supersaturated.

  • Use More Solvent: Your solution might be too concentrated. Dilute it slightly.

  • Cool Slower: Transfer the flask from a hot plate to a countertop, then to a water bath, and finally to an ice bath or refrigerator. Slow cooling is critical.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny amount of pure crystal, add it to the cooled, supersaturated solution to initiate crystallization.

Q7: I performed a crystallization, but my NMR still shows a mixture. Why?

You may have encountered a eutectic mixture .[5] A eutectic is a specific mixture composition that has a sharp melting point and solidifies together, making separation by crystallization from that point onwards impossible. If you suspect a eutectic mixture, you must return to chromatography or try crystallization from a completely different solvent system, as the eutectic composition can be solvent-dependent.

Part 2: Detailed Experimental Protocols

Protocol 1: Systematic TLC Solvent System Screening
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: On a single TLC plate, carefully spot your mixture in three separate lanes.

  • Elution: Place the plate in three different TLC chambers, each containing one of the following mobile phases:

    • Chamber A: 3:1 Hexanes:Ethyl Acetate (Baseline/Polarity)

    • Chamber B: 9:1 Toluene:Acetone (π-π Interaction)

    • Chamber C: 98:2 Dichloromethane:Methanol (Alternative Polarity)

  • Analysis: After running the plates, visualize them under a UV lamp. Compare the separation (Rf value difference) in each lane. The system that provides the largest separation between the spots is your best candidate for column chromatography.[1]

Protocol 2: Preparative Flash Column Chromatography
  • Column Packing: Select a column size appropriate for your sample amount (typically a 40-100x mass ratio of silica to crude product). Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your product). After the solvent is evaporated to yield a dry, free-flowing powder, carefully add this to the top of your packed column. This "dry loading" method generally provides superior resolution to loading the sample in a liquid solution.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., the solvent system from your TLC that showed baseline separation). Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain your pure, desired isomer.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Systematic Recrystallization Solvent Screening
  • Setup: Place a small amount of your crude mixture (~20-30 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise while heating (e.g., in a hot water bath or on a heating block) until the solid just dissolves. Use the solvents listed in the table below.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube or placing it in an ice bath.

  • Observation: Note which solvent(s) produce solid crystalline material rather than an oil or precipitate.

  • Analysis: Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent. Analyze both the crystals and the mother liquor by TLC or NMR to determine if a successful separation has occurred.

Solvent Class Example Solvents for Screening Rationale
Alcohols Isopropanol, Ethanol, MethanolGood for moderately polar compounds.
Esters Ethyl AcetateCommon polar solvent.
Aromatics TolueneCan offer different selectivity based on molecular shape.
Halogenated DichloromethaneUse with caution; often part of a co-solvent system.
Alkanes Hexanes, HeptaneTypically used as an "anti-solvent" in a co-solvent system.
Co-Solvents Ethyl Acetate/Hexanes, Toluene/HexanesAllows for fine-tuning of solubility.

Separation Strategy Decision Tree

G start Crude Product: Mixture of Isomers Confirmed method_choice Primary Separation Method? start->method_choice chromatography Column Chromatography method_choice->chromatography High Resolution Needed crystallization Fractional Crystallization method_choice->crystallization Large Scale & Crystalline tlc_dev Develop TLC Method (Protocol 1) chromatography->tlc_dev solvent_screen Screen Solvents (Protocol 3) crystallization->solvent_screen run_column Run Column (Protocol 2) tlc_dev->run_column check_purity Check Purity (NMR, HPLC) run_column->check_purity scale_up_cryst Scale-up Promising System solvent_screen->scale_up_cryst scale_up_cryst->check_purity pure_product Pure Product Isolated check_purity->pure_product >98% Pure still_impure Still Impure check_purity->still_impure <98% Pure re_evaluate Re-evaluate: Try alternative method or consider Prep-HPLC/SFC still_impure->re_evaluate

Caption: Decision tree for selecting a primary separation strategy.

References

  • Google Patents. GB2291871A - Preparation of nitrofluoroaromatic compounds.
  • Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Available from: [Link]

  • Virtual Museum of Molecules and Minerals. 2-Fluoro-4-Methoxy-1-Nitrobenzene: Advanced Research Compound. Available from: [Link]

  • Defense Technical Information Center. Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Available from: [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • PubChem. 1-Fluoro-2-methoxy-4-nitrobenzene. Available from: [Link]

  • YouTube. Chromatography of the isomers of Nitroanilide. Learn Organic Chemistry with me. Available from: [Link]

  • Quick Company. Process For The Preparation Of Fluorinated Aromatic Compounds. Available from: [Link]

  • Google Patents. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • SciSpace. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl). Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Reddit. How to separate these regioisomers? : r/OrganicChemistry. Available from: [Link]

  • National Center for Biotechnology Information. Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Available from: [Link]

  • Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

  • Longdom Publishing SL. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • PubChem. 1-Fluoro-3-methoxy-2-nitrobenzene. Available from: [Link]

  • PubMed. Detection of nitroaromatic and cyclic nitramine compounds by cyclodextrin assisted capillary electrophoresis quadrupole ion trap mass spectrometry. Available from: [Link]

  • University of Galway. 1-fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

  • ChemSrc. 1-Fluoro-4-methoxy-2-nitrobenzene. Available from: [Link]

  • eScholarship, University of California. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available from: [Link]

  • Google Patents. EP0019281B1 - Process for the removal of nitrozation agents from nitrated aromatic compounds.
  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Available from: [Link]

  • NIST WebBook. Benzene, 1-fluoro-2-nitro-. Available from: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Available from: [Link]

  • Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of Fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low-yield issues encountered when working with fluoronitrobenzene substrates.

Introduction: The SNAr Reaction at a Glance

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The success of an SNAr reaction hinges on a delicate interplay of factors including the electronic nature of the aromatic substrate, the strength of the nucleophile, the nature of the leaving group, and the reaction conditions.

Fluoronitrobenzenes are classic substrates for this transformation. The strong electron-withdrawing nitro group(s) activate the ring towards nucleophilic attack, while the highly electronegative fluorine atom serves as an excellent leaving group for this reaction class.[3][4] Contrary to SN2 reactions, the leaving group aptitude in SNAr reactions often follows the trend: F > Cl > Br > I.[5][6] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine, making the ipso-carbon more electrophilic.[7][8]

This guide will address common pitfalls that lead to low yields in SNAr reactions of fluoronitrobenzenes and provide actionable, evidence-based solutions.

Troubleshooting Guide: Question & Answer Format

Q1: My SNAr reaction with a fluoronitrobenzene is showing low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue and can often be traced back to one of four key areas: substrate activation, nucleophile reactivity, reaction conditions, or the presence of inhibitors.

A1: Systematic Troubleshooting for Low Conversion

  • Substrate Reactivity:

    • Is your aromatic ring sufficiently activated? The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer complex.[9] This stabilization is most effective when strong electron-withdrawing groups (EWGs), like the nitro group (-NO₂), are positioned ortho or para to the fluorine leaving group.[2][9] A meta-positioned nitro group offers minimal resonance stabilization and will result in a significantly slower reaction.[4][10]

      • Actionable Advice: If your substrate has a meta-nitro group, consider if an ortho or para isomer is available. If not, you may need to employ more forcing conditions (higher temperature, stronger nucleophile/base).

  • Nucleophile Strength and Concentration:

    • Is your nucleophile strong enough? The nucleophilicity of your reagent is critical. For instance, an alcohol is a much weaker nucleophile than its corresponding alkoxide.

      • Actionable Advice: If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (like potassium carbonate, cesium carbonate, or an organic base such as DBU) to generate the more reactive anionic species in situ.[11] Be mindful that strongly basic conditions can sometimes lead to side reactions.[12]

    • Is steric hindrance an issue? Bulky nucleophiles or significant steric crowding around the reaction site on the aromatic ring can impede the initial attack.[13][14][15]

      • Actionable Advice: If you suspect steric hindrance, you may need to increase the reaction temperature or use a less sterically demanding nucleophile if possible.

  • Reaction Conditions:

    • Is your solvent appropriate? Polar aprotic solvents like DMSO, DMF, and NMP are generally the solvents of choice for SNAr reactions.[16][17][18] They are effective at solvating the cationic counter-ion of the nucleophile, leaving the anion more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[19][20]

      • Actionable Advice: If you are not already, switch to a dry, polar aprotic solvent.

    • Is the temperature high enough? Many SNAr reactions require heating to proceed at a reasonable rate.

      • Actionable Advice: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

    • Is moisture present? Water can protonate your nucleophile, reducing its reactivity, and can also lead to hydrolysis of starting materials or products, especially under basic conditions.[21]

      • Actionable Advice: Ensure you are using anhydrous solvents and reagents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential for Catalysis:

    • In some challenging cases, especially with less activated arenes, catalytic approaches can be beneficial. Lewis acids can activate the substrate, and certain organic superbases have been shown to catalyze concerted SNAr pathways.[22][23][24]

      • Actionable Advice: For advanced troubleshooting, explore literature on Lewis acid or base-catalyzed SNAr reactions relevant to your system.

Below is a troubleshooting workflow to guide your decision-making process when faced with low conversion.

low_conversion_troubleshooting start Low Conversion Observed check_activation Is the EWG ortho/para to Fluorine? start->check_activation meta_ewg Reaction is slow due to poor stabilization. Increase temperature or use stronger base. check_activation->meta_ewg No check_nucleophile Is the nucleophile sufficiently strong and non-hindered? check_activation->check_nucleophile Yes weak_nucleophile Add a base (e.g., K2CO3, Cs2CO3) to generate a stronger nucleophile in situ. check_nucleophile->weak_nucleophile No check_solvent Are you using a polar aprotic solvent (DMSO, DMF)? check_nucleophile->check_solvent Yes wrong_solvent Switch to a dry, polar aprotic solvent. check_solvent->wrong_solvent No increase_temp Gradually increase reaction temperature. check_solvent->increase_temp Yes success Improved Yield increase_temp->success Yes failure Still Low Yield Consider alternative strategies (e.g., catalysis) increase_temp->failure No

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Q2: My TLC/LC-MS shows multiple spots, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

The formation of multiple products is a clear indication of competing reaction pathways. Identifying the likely side reactions is the first step toward suppressing them.

A2: Minimizing Common Side Reactions

  • Di-substitution: If your fluoronitrobenzene has other potential leaving groups, or if the product of the initial SNAr can undergo a second substitution, you may observe di-substituted products.

    • Actionable Advice: To favor mono-substitution, use a stoichiometric amount of the nucleophile or even a slight excess of the fluoronitrobenzene. Monitor the reaction progress carefully and stop it once the desired product is maximized.

  • Reaction at other positions: While less common with highly activated fluoronitrobenzenes, nucleophilic attack at a hydrogen atom (SNAr-H) can sometimes compete, especially if the conditions are suitable for oxidation of the resulting intermediate.[25]

    • Actionable Advice: This is a complex issue. If you suspect SNAr-H, a thorough literature search for your specific substrate and nucleophile combination is warranted. Modifying the solvent or base can sometimes alter the selectivity.

  • Hydrolysis: As mentioned previously, water in the reaction mixture can lead to hydrolysis of either the starting material (forming a nitrophenol) or the product if it contains sensitive functional groups (e.g., esters, nitriles).

    • Actionable Advice: Rigorously dry all solvents and reagents. Use of molecular sieves in the reaction can be beneficial.

  • Benzyne Formation: Under the influence of very strong bases (e.g., sodium amide), an elimination-addition mechanism via a highly reactive benzyne intermediate can occur.[2][12] This is generally not an issue with the typical bases used for SNAr (like K₂CO₃ or DIPEA) but can be a concern with alkoxides generated from sodium hydride, for example.[26]

    • Actionable Advice: If you are using a very strong base and observing a mixture of regioisomers, consider switching to a weaker base.

  • Reactions involving the nitro group: Under certain conditions, particularly with strong nucleophiles, the nitro group itself can be a target for nucleophilic attack or reduction.

    • Actionable Advice: Maintain moderate reaction temperatures and avoid overly harsh nucleophiles or reducing agents unless a specific transformation of the nitro group is intended.

Q3: I'm struggling with the workup and purification of my SNAr reaction. What are some effective strategies?

Workup and purification can be particularly challenging due to the high-boiling polar aprotic solvents commonly used and the nature of the products.

A3: Effective Workup and Purification Strategies

  • Aqueous Workup:

    • Removing High-Boiling Solvents: A standard aqueous workup is the first line of defense. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. Multiple extractions with water can help remove the bulk of DMSO or DMF.

    • Breaking Emulsions: Emulsions can be a problem during extraction. Adding brine (saturated NaCl solution) can help break them.[5]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying SNAr products.[5]

    • Dealing with Basic Products: If your product is basic (e.g., an amine), it may streak on a standard silica gel column. Pre-treating the silica gel with a small amount of triethylamine in the eluent can neutralize the acidic sites on the silica and lead to better separation.[5]

  • Crystallization:

    • If your product is a solid, recrystallization can be an excellent purification method, especially for large-scale work.

    • Troubleshooting "Oiling Out": If your product "oils out" instead of crystallizing, it may be impure.[27] Try purifying a small sample by chromatography first to obtain a seed crystal. Dissolving the crude material in a minimal amount of a good solvent and slowly adding a poor solvent (an anti-solvent) can induce crystallization.

The following table summarizes the key troubleshooting points:

IssuePotential Cause(s)Recommended Solution(s)
Low/No Conversion Insufficient substrate activation (meta-EWG)Use ortho/para isomer; increase temperature.[4]
Weak nucleophileAdd a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[11]
Inappropriate solvent (e.g., protic)Use a dry, polar aprotic solvent (DMSO, DMF).[16][20]
Reaction temperature too lowGradually increase temperature, monitoring by TLC/LC-MS.
Presence of moistureUse anhydrous solvents and reagents; run under inert gas.[21]
Multiple Products Di-substitutionUse stoichiometric nucleophile; monitor reaction progress.[12]
Hydrolysis of starting material/productEnsure anhydrous conditions.
Benzyne formationUse a weaker base if employing very strong bases.[2][26]
Difficult Purification Residual high-boiling solvent (DMSO, DMF)Perform multiple aqueous washes during workup.
Product streaking on silica gel (if basic)Add a small amount of triethylamine to the eluent.[5]
Product "oiling out" during crystallizationPurify a small amount first; use a solvent/anti-solvent system.[27]

Mechanistic Visualization

Understanding the core mechanism is key to troubleshooting. The SNAr reaction proceeds through a distinct addition-elimination pathway.

Sources

Avoiding demethylation side reactions during nitration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of Methoxyarenes

A Guide to Preventing and Troubleshooting Demethylation Side Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in synthetic chemistry. This guide is dedicated to a frequent and often frustrating problem: the undesired demethylation of methoxy-substituted aromatic compounds during electrophilic nitration.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the mechanistic underpinnings of this side reaction and provide actionable protocols to help you achieve clean, high-yield nitrations of your valuable substrates.

FAQ 1: The Core Problem - Why is my methoxy group being cleaved during nitration?

Question: I am attempting to nitrate an anisole derivative, but my post-reaction analysis (¹H NMR, LC-MS) shows a significant amount of the corresponding phenolic byproduct alongside my desired nitro-anisole. What is causing this demethylation?

Answer: This is a classic problem when nitrating electron-rich aromatic rings like anisoles and their derivatives. The methoxy group (-OCH₃) is a strong activating group, making the aromatic ring highly nucleophilic and prone to rapid reaction.[1] However, this high reactivity also makes it susceptible to two primary demethylation pathways under typical nitrating conditions (e.g., HNO₃/H₂SO₄).

  • Ipso-Nitration: The primary cause is often ipso-nitration, where the nitronium ion (NO₂⁺) attacks the carbon atom to which the methoxy group is attached (the ipso position).[2][3] This creates an unstable intermediate (a Wheland intermediate or arenium ion). Instead of losing a proton to rearomatize, this intermediate can be attacked by a nucleophile (like water, which is present in the acidic medium), leading to the expulsion of the methoxy group, often as methanol or methyl nitrite, and formation of a nitrophenol.[2][4]

  • Acid-Catalyzed Demethylation: The strongly acidic conditions required to generate the nitronium ion can also directly protonate the ether oxygen of the methoxy group.[5] This makes the methyl group susceptible to nucleophilic attack (Sₙ2 type) by counter-ions in the mixture (e.g., bisulfate), leading to the formation of the phenol. While generally less common than ipso-attack for this specific reaction, it can be a contributing factor, especially with prolonged reaction times or at elevated temperatures.

FAQ 2: Mechanism Deep Dive - Can you visualize the demethylation pathway?

Question: I'd like to better understand the chemical mechanism. Can you show me a diagram comparing the desired nitration pathway with the ipso-substitution demethylation pathway?

Answer: Certainly. Understanding the competing pathways at a mechanistic level is key to designing a successful experiment. The diagram below illustrates how the nitronium ion can attack at either an unsubstituted position (leading to the desired product) or the ipso-position (leading to the undesired phenolic byproduct).

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Final Products Anisole Methoxyarene (Substrate) Ortho_Attack Attack at Ortho/Para Position Anisole->Ortho_Attack Ipso_Attack Attack at Ipso-Position (C-OCH₃) Anisole->Ipso_Attack NO2 Nitronium Ion (NO₂⁺) NO2->Ortho_Attack NO2->Ipso_Attack Wheland_Desired Wheland Intermediate (Desired Pathway) Ortho_Attack->Wheland_Desired Forms σ-complex Wheland_Ipso Ipso-Wheland Intermediate (Side Reaction) Ipso_Attack->Wheland_Ipso Forms unstable σ-complex Nitro_Anisole Desired Product: Nitro-Methoxyarene Wheland_Desired->Nitro_Anisole Rearomatization H_plus H⁺ Wheland_Desired->H_plus Deprotonation Phenol Side Product: Nitrophenol Wheland_Ipso->Phenol Nucleophilic Attack (e.g., by H₂O) MeOH CH₃OH / CH₃ONO Wheland_Ipso->MeOH Expulsion of -OCH₃

Caption: Competing pathways in the nitration of methoxyarenes.

The critical divergence occurs after the initial electrophilic attack. The desired pathway involves deprotonation to restore aromaticity, while the side reaction involves nucleophilic substitution at the ipso carbon, leading to cleavage of the methyl group.

FAQ 3: Choosing the Right Tool - Which nitrating agent should I use to minimize demethylation?

Question: Given the issues with standard mixed acid (HNO₃/H₂SO₄), what are my best options for alternative nitrating agents?

Answer: Your choice of nitrating agent is the most critical factor in suppressing demethylation. The goal is to use a milder, less acidic reagent that can still generate the necessary nitronium ion or a related electrophilic species. Here is a comparison of common nitrating systems.

Nitrating Agent SystemCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0-25 °CInexpensive, powerful, widely used.[6][7]High acidity , promotes ipso-attack and demethylation, strongly exothermic.[2][3]
Acetyl Nitrate HNO₃ in Acetic Anhydride (Ac₂O)0-10 °C, often in CH₂Cl₂ or AcOHMilder , less acidic, reduces side reactions, good for sensitive substrates.[8][9][10]Can be explosive if not handled properly; must be prepared in situ.[9]
Nitronium Tetrafluoroborate NO₂BF₄Anhydrous, aprotic solvent (e.g., CH₃NO₂, Sulfolane)Pre-formed NO₂⁺ source , avoids strong protic acids, highly selective.[8][11][12]Expensive, highly moisture-sensitive, requires strictly anhydrous conditions.[8]
Dinitrogen Pentoxide N₂O₅Aprotic solvent (e.g., CH₂Cl₂)Neutral, anhydrous nitrating agent, can be very mild.[8][13]Can be difficult to prepare and handle safely.
tert-Butyl Nitrite t-BuONOTHF or other organic solventsChemoselective for phenols but can also work for activated arenes under specific conditions via a different mechanism.[14]Mechanism may involve radical species; not a direct NO₂⁺ source.

Recommendation: For most applications where demethylation is a concern, acetyl nitrate is the best starting point. It offers a significant reduction in acidity while still being a potent nitrating agent.[9] If that fails or your substrate is exceptionally sensitive, nitronium tetrafluoroborate (NO₂BF₄) is the premium choice, provided you can maintain anhydrous conditions.[8]

FAQ 4: Optimizing Conditions - How do I fine-tune my reaction to favor nitration?

Question: I've chosen a milder nitrating agent. What other experimental parameters can I adjust to further suppress the demethylation side reaction?

Answer: Optimization of your reaction conditions is crucial. Even with the right reagent, poor technique can lead to undesired outcomes.

  • Temperature Control is Paramount: Nitration is highly exothermic.[15] Run your reactions at the lowest temperature that allows the reaction to proceed at a reasonable rate. Start at 0 °C or even -10 °C. Use an ice-salt or dry ice/acetone bath. Add the nitrating agent slowly and monitor the internal temperature carefully. Higher temperatures disproportionately accelerate side reactions like demethylation.

  • Solvent Choice: Use an inert, aprotic solvent if possible. Dichloromethane (CH₂Cl₂) is often a good choice. For acetyl nitrate, acetic acid can be used as a co-solvent. The key is to avoid solvents that can act as nucleophiles or increase the overall acidity of the medium.

  • Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Prolonged exposure to the reaction conditions, even if mild, can increase the likelihood of demethylation.[5]

  • Order of Addition: Add the nitrating agent slowly to the solution of your substrate. This maintains a low instantaneous concentration of the electrophile, which can improve selectivity and help control the exotherm.

FAQ 5: Troubleshooting Workflow - A systematic approach to fixing demethylation.

Question: I'm still getting demethylation. What is a logical workflow to troubleshoot and solve this problem?

Answer: Follow this systematic decision-tree to diagnose and resolve the issue.

G Start Start: Demethylation Observed CheckReagent Are you using HNO₃/H₂SO₄? Start->CheckReagent SwitchReagent Switch to a Milder Reagent: Acetyl Nitrate (HNO₃/Ac₂O) CheckReagent->SwitchReagent Yes CheckTemp Is reaction temp ≤ 0°C? CheckReagent->CheckTemp No SwitchReagent->CheckTemp LowerTemp Decrease Temperature: Run at -10°C to -20°C CheckTemp->LowerTemp No CheckTime Are you monitoring reaction and quenching promptly? CheckTemp->CheckTime Yes LowerTemp->CheckTime MonitorTLC Implement Reaction Monitoring: Quench immediately upon starting material consumption CheckTime->MonitorTLC No AdvancedReagent Problem Persists: Switch to Advanced Reagent: NO₂BF₄ in anhydrous CH₂Cl₂ CheckTime->AdvancedReagent Yes MonitorTLC->AdvancedReagent ProtectingGroup Final Strategy: Consider a Protecting Group Strategy AdvancedReagent->ProtectingGroup If demethylation still occurs Success Success: Demethylation Minimized AdvancedReagent->Success If successful ProtectingGroup->Success

Caption: Troubleshooting workflow for demethylation in nitration.

FAQ 6: Experimental Protocols & Analytical Confirmation

Question: Can you provide a starting protocol for nitration with acetyl nitrate? And how do I confirm demethylation analytically?

Answer: Absolutely. Here is a general, field-proven protocol and the analytical signatures to look for.

Protocol: Mild Nitration using Acetyl Nitrate

Safety First: Acetyl nitrate is a powerful oxidant and can be explosive. Perform this reaction behind a blast shield in a well-ventilated fume hood. Always wear appropriate PPE.

  • Preparation of Acetyl Nitrate (in situ):

    • To a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add acetic anhydride (Ac₂O, 1.2 eq) and dichloromethane (CH₂Cl₂, ~0.2 M relative to substrate).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add fuming nitric acid (HNO₃, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting solution at 0 °C for 15-20 minutes. This is your nitrating mixture.

  • Nitration:

    • In a separate flask, dissolve your methoxyarene substrate (1.0 eq) in dichloromethane.

    • Cool the substrate solution to 0 °C (or lower, e.g., -10 °C).

    • Slowly add the pre-formed acetyl nitrate solution to the substrate solution dropwise over 30-60 minutes.

    • Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench it by slowly pouring the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.[15] Caution: This is an exothermic neutralization that will release CO₂ gas.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Analytical Confirmation of Demethylation
  • ¹H NMR Spectroscopy: This is the most definitive method.

    • Methoxy Signal: Look for the characteristic singlet of the -OCH₃ protons, typically around 3.8-4.0 ppm. A decrease in the integration of this signal relative to aromatic protons indicates demethylation.

    • Phenolic Signal: The appearance of a new, broad singlet, often far downfield (5-10 ppm), is indicative of the phenolic -OH proton of the byproduct. This signal will disappear upon shaking the NMR tube with a drop of D₂O.

  • Mass Spectrometry (MS): The mass of the demethylated product will be 14 mass units less than the desired nitrated product (CH₂ difference). For example, if your desired product has a mass of 200 g/mol , the demethylated byproduct will have a mass of 186 g/mol .

References

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  • Smith, K., et al. (1999). Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems. Catalysis Letters, 61(1-2), 113-115. ([Link])

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  • Unacademy. (n.d.). Ipso Nitration. ([Link])

  • Lee, H., et al. (2000). Process for nitration of aromatic compounds using a non-acid type nitration process.
  • Olah, G. A., et al. (1979). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 76(4), 1520-1524. ([Link])

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2056-2064. ([Link])

  • Li, G., et al. (1994). An Efficient Procedure for the Demethylation of Aryl-Methyl Ethers in Optically Pure Unusual Amino Acids. Tetrahedron Letters, 35(7), 1059-1062. ([Link])

  • Sciencemadness Wiki. (2020). Nitronium tetrafluoroborate. ([Link])

  • Polster, M. H., et al. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. ([Link])

  • Kulkarni, A. S., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. ([Link])

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  • Suzuki, H., et al. (1996). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Journal of the Chemical Society, Perkin Transactions 2, (5), 963-968. ([Link])

  • Organic Chemistry Portal. (n.d.). Protecting Groups. ([Link])

  • Bordwell, F. G., & Garbisch, E. W. (1961). Nitrations with Acetyl Nitrate. I. The Nature of the Nitrating Agent and the Mechanism of Reaction with Simple Alkenes. Journal of the American Chemical Society, 83(4), 862-866. ([Link])

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ([Link])

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. ([Link])

  • Garbisch, E. W. (1966). Nitrations with Acetyl Nitrate. IV. The Formation and Reactions of β-Nitro Acetates from 1-Phenylcyclohexene and 1-Phenylcyclopentene. The Journal of Organic Chemistry, 31(10), 3363-3365. ([Link])

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. ([Link])

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  • Chemistry Steps. (2024). Nitration of Benzene. ([Link])

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  • Sun, T., et al. (2025). Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes. Organic & Biomolecular Chemistry. ([Link])

  • Amantini, D., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4442-4445. ([Link])

  • Fomenkov, I. V., et al. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8179. ([Link])

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Sources

Optimizing temperature for nitration of 1-fluoro-3,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 1-Fluoro-3,4-dimethoxybenzene

Executive Summary

The nitration of 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole) is a critical step in the synthesis of EGFR inhibitors (e.g., Gefitinib). This reaction is an Electrophilic Aromatic Substitution (EAS) governed by the strong activating effects of the methoxy groups.

The Critical Challenge: The substrate is highly electron-rich. Without strict temperature control, the reaction suffers from:

  • Runaway Exotherms: High risk of thermal events (MTSR > 100°C).

  • Over-Nitration: Formation of dinitro species.

  • Regio-Isomerism: Competition between the C6 position (kinetic product, para to C3-OMe) and C2 position (sterically hindered).

This guide provides a validated protocol and troubleshooting framework to maximize the yield of the target 1-fluoro-4,5-dimethoxy-2-nitrobenzene .

Part 1: Critical Temperature Thresholds

The following temperature zones are established based on kinetic data and thermal safety assessments for veratrole derivatives.

PhaseTarget Temp (°C)Critical Limit (°C)Scientific Rationale
Reagent Addition -5°C to 0°C > 5°C Kinetic Control: Low temperature suppresses dinitration and minimizes the oxidation of the electron-rich aromatic ring.
Reaction Aging 20°C to 25°C > 30°C Conversion: Allowing the reaction to warm to ambient temperature ensures consumption of the intermediate

-complex without triggering degradation.
Quenching < 10°C > 15°C Safety: The heat of dilution of mixed acids is significant. High T during quench can cause sudden off-gassing (

) and product oiling.

Part 2: Visualizing the Reaction Pathway

The diagram below illustrates the reaction logic, competing pathways, and the "Safe Operating Window" for temperature.

NitrationPathway Substrate 1-Fluoro-3,4- dimethoxybenzene TempControl Temp Control (-5°C to 0°C) Substrate->TempControl HNO3 Nitrating Agent (HNO3 / H2SO4 or AcOH) HNO3->TempControl Target TARGET: 1-Fluoro-4,5-dimethoxy- 2-nitrobenzene TempControl->Target Controlled Addition (Kinetic Product) Dinitro IMPURITY: Dinitro Species TempControl->Dinitro T > 10°C (Over-reaction) Isomer ISOMER: 1-Fluoro-2,3-dimethoxy- 5-nitrobenzene TempControl->Isomer Steric Leakage Runaway HAZARD: Thermal Runaway (MTSR > 100°C) TempControl->Runaway Adiabatic Conditions

Figure 1: Reaction pathway showing the dependence of product selectivity on temperature control. The target product is favored under strict kinetic control (< 5°C).

Part 3: Troubleshooting Guide (Q&A)

Q1: I am observing significant amounts of dinitrated impurity (M+45 mass shift). What is the cause?

Diagnosis: Loss of Kinetic Control. The veratrole core is highly activated. If the concentration of the nitronium ion (


) is too high relative to the mixing rate, or if the temperature spikes, the mono-nitro product will react again.
Corrective Actions: 
  • Lower Addition Temperature: Cool the reactor to -10°C before addition.

  • Dilute the Nitric Acid: If using 100%

    
    , switch to 65-70% 
    
    
    
    or dilute with Acetic Acid.
  • Check Stirring: Ensure a vortex is visible. Localized "hot spots" at the addition point cause immediate over-nitration.

Q2: The reaction mixture turned black/tarry. Can I recover the product?

Diagnosis: Oxidative Degradation. At temperatures >30°C, nitric acid acts as an oxidant rather than a nitrating agent, polymerizing the electron-rich dimethoxybenzene ring. Corrective Actions:

  • Prevention: This is irreversible. Discard the batch.

  • Future Protocol: Install an internal temperature probe. Do not rely on bath temperature. Ensure the exotherm is strictly managed during the ramp from 0°C to 20°C.

Q3: My yield is low (50-60%), but purity is high. Where is the product?

Diagnosis: Solubility Loss or Incomplete Quench. The nitro-product is less soluble in acidic media than the starting material. It may be trapped in the filter cake of by-products or lost during workup. Corrective Actions:

  • Quench Method: Pour the reaction mixture into ice water (do not pour water into the acid).

  • Extraction: The product may not precipitate fully. Extract the aqueous quench liquor with Ethyl Acetate or DCM.

  • Neutralization: Ensure the aqueous layer is neutralized (pH 7) to prevent acid-catalyzed hydrolysis during extraction.

Part 4: Validated Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 1-Fluoro-3,4-dimethoxybenzene (1.0 eq)

  • Nitric Acid (70%, 1.1 eq)

  • Acetic Acid (Solvent, 5.0 Vol) or Sulfuric Acid (Catalyst, 0.5 Vol - Note: Acetic acid is milder and safer for this substrate).

Step-by-Step Workflow:

  • Preparation: Charge 1-fluoro-3,4-dimethoxybenzene and Acetic Acid into a reactor. Cool to 0°C .

  • Activation: (Optional) Add a catalytic amount of

    
     if using Acetic Acid solvent.
    
  • Controlled Addition: Add

    
     dropwise over 60 minutes.
    
    • Checkpoint: Monitor internal T. Stop addition if T > 5°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20°C over 2 hours.

  • Monitoring: Check TLC or HPLC. Target is < 2% starting material.

  • Quench: Pour mixture into 5 volumes of ice water. Stir for 30 minutes.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water if dinitro impurities are present (>1%).

Part 5: Decision Tree for Optimization

Use this logic flow to adjust conditions based on your specific HPLC results.

OptimizationTree Start Analyze Crude HPLC CheckSM Starting Material > 5%? Start->CheckSM CheckDinitro Dinitro Impurity > 2%? CheckSM->CheckDinitro No Action1 Increase T to 25°C or extend time CheckSM->Action1 Yes CheckYield Yield < 75%? CheckDinitro->CheckYield No Action2 Reduce HNO3 eq or Lower T to -5°C CheckDinitro->Action2 Yes Success Process Validated CheckYield->Success No Action3 Check Extraction & Quench pH CheckYield->Action3 Yes

Figure 2: Troubleshooting logic for optimizing reaction parameters based on crude analysis.

References

  • Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (Gefitinib Intermediate Synthesis). Google Patents.
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (Thermal safety data for similar fluoro-aromatics). MDPI Processes, 2022. Available at: [Link]

  • Fluorobenzene. (Standard safety protocols for nitration of fluorinated benzenes). Organic Syntheses, Coll. Vol. 2, p.295. Available at: [Link]

  • Regioselective nitration of aromatic substrates. (Mechanistic insights into regioselectivity). Indian Academy of Sciences.[1] Available at: [Link]

Sources

Solving solubility issues of nitro-veratrole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Process Challenges for 4-Nitro-1,2-Dimethoxybenzene

Introduction

Welcome to the Technical Support Hub for Nitro-veratrole (4-nitro-1,2-dimethoxybenzene) and its derivatives. This guide addresses the physicochemical bottlenecks encountered during the synthesis, purification, and reduction of this critical pharmacophore.

Nitro-veratroles are notorious for high crystallinity , lipophilicity , and a tendency to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during recrystallization. This guide synthesizes thermodynamic principles with practical process chemistry to resolve these specific issues.

Module 1: The Solubility Landscape

Thermodynamic Constraints

Nitro-veratrole is a planar, electron-deficient aromatic system. Its crystal lattice energy is high due to


-

stacking and the dipole moment of the nitro group. Consequently, breaking this lattice requires solvents that can disrupt these interactions effectively.

Solubility Profile & Solvent Selection:

Solvent ClassRepresentative SolventSolubility RatingThermodynamic MechanismRecommended Use
Dipolar Aprotic DMF, DMSOExcellent High dielectric constant stabilizes the nitro dipole; disrupts lattice energy.Reaction solvent (

); Initial dissolution for recrystallization.
Polar Protic Methanol, EthanolGood (Hot) / Poor (Cold) Hydrogen bonding is limited (acceptor only), but polarity matches.Primary choice for Recrystallization & Hydrogenation.
Esters/Ketones Ethyl Acetate, AcetoneGood Dipole-dipole interactions.Extraction; Co-solvent.
Chlorinated DCM, ChloroformExcellent Dispersion forces + Polarizability.Extraction (Avoid for crystallization due to high volatility).
Water WaterInsoluble Hydrophobic effect dominates.Anti-solvent only.
The "Dissolution Entropy" Trap

Why does it dissolve in hot ethanol but crash out instantly upon cooling? The dissolution of nitro-veratrole is endothermic (


). According to the van 't Hoff equation, solubility increases exponentially with temperature. However, the high lattice energy means that as 

drops, the entropic gain (

) of being in solution no longer outweighs the enthalpic cost, leading to rapid precipitation.

Module 2: Troubleshooting Recrystallization (Oiling Out)

The Issue: During cooling, the solution becomes turbid and forms a second liquid phase (oil droplets) instead of crystals. The Cause: You have entered the Liquid-Liquid Phase Separation (LLPS) region of the phase diagram. This occurs when the metastable zone width (MSZW) is too wide, or impurities depress the melting point of the solid below the temperature of the solvent mixture.

Protocol: Preventing Oiling Out via Seeded Cooling

Standard unseeded cooling often leads to high supersaturation, driving the system into the oiling zone. This protocol bypasses that zone.

Reagents:

  • Crude 4-nitroveratrole

  • Solvent A: Ethanol (95%)

  • Solvent B: Water (Anti-solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in Ethanol at reflux (approx. 78°C). Use the minimum volume required (

    
    ).
    
  • Filtration: Hot filter to remove insoluble mechanical impurities (which can act as uncontrolled nucleation sites).

  • Temperature Adjustment: Cool the solution to 5–10°C below the saturation temperature (approx. 60–65°C). Do not cool to room temperature yet.

  • Seeding (Critical): Add 0.5–1.0 wt% of pure, crystalline 4-nitroveratrole seeds.

    • Observation: The solution should remain clear with visible seeds. If seeds dissolve, the solution is undersaturated; lower T slightly and re-seed.

  • Aging: Hold at this temperature for 30 minutes. This allows the seeds to grow and reduces the supersaturation level, pulling the system away from the LLPS boundary.

  • Controlled Cooling: Cool to 0°C at a rate of 10°C/hour.

    • Why? Slow cooling prevents the "crash" that causes oiling.

  • Anti-solvent Addition (Optional): If yield is low, add warm water dropwise after crystallization has significantly progressed.

Visualizing the Oiling Out Mechanism

OilingOut Start Hot Saturated Solution Cooling Cooling Process Start->Cooling ZoneCheck Is Supersaturation > LLPS Boundary? Cooling->ZoneCheck OilPhase Liquid-Liquid Phase Separation (Oiling Out) ZoneCheck->OilPhase Yes (Uncontrolled) Nucleation Heterogeneous Nucleation (on Seeds) ZoneCheck->Nucleation No (Seeded) ImpurityTrap Impurities Trapped in Oil (Low Purity) OilPhase->ImpurityTrap FinalProduct High Purity Crystals ImpurityTrap->FinalProduct Solidification (Poor Quality) CrystalGrowth Crystal Growth Nucleation->CrystalGrowth CrystalGrowth->FinalProduct

Figure 1: Decision pathway determining whether a nitro-veratrole solution will form pure crystals or an impure oil.

Module 3: Reaction Optimization (Hydrogenation)

The Issue: Reducing 4-nitroveratrole to 3,4-dimethoxyaniline (a key intermediate for drugs like Verapamil) is often slow or incomplete. The Cause: Poor solubility of the nitro-substrate in the reaction medium limits contact with the heterogeneous catalyst (Pd/C or Raney Ni).

Solvent Effects on Catalytic Hydrogenation

The choice of solvent dictates the reaction kinetics and the adsorption isotherm on the catalyst surface.

SolventRateSelectivityTechnical Notes
Methanol Fastest HighBest solvation of the polar transition state. High

solubility.
Ethyl Acetate MediumHighGood for isolation (easy evaporation). Lower risk of catalyst poisoning.
Toluene SlowVariablePoor solubility of the polar product (aniline) can cause it to precipitate and coat the catalyst (fouling).
Acetic Acid FastHighProtonation of the amine product prevents it from poisoning the catalyst surface.
Troubleshooting Guide: Hydrogenation Stalls

Symptom:


 uptake stops at 50-60% conversion.

Diagnosis 1: Product Inhibition (Catalyst Poisoning) The amine product (3,4-dimethoxyaniline) is basic and can bind strongly to the Pd active sites, blocking fresh nitro-substrate.

  • Fix: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture. This protonates the aniline (

    
    ), reducing its affinity for the metal surface.
    

Diagnosis 2: Solubility Limitation The reaction has cooled, and the substrate has crystallized out on the catalyst.

  • Fix: Increase reaction temperature to 40–50°C. Ensure the solvent volume is sufficient to keep both the starting material and product in solution at that temperature.

Hydrogenation Workflow Diagram

Hydrogenation Input 4-Nitro-Veratrole SolventSelect Solvent Selection Input->SolventSelect MeOH Methanol/Ethanol (Standard) SolventSelect->MeOH Standard Acidic Acidified Alcohol (Prevents Poisoning) SolventSelect->Acidic If Stalling Occurs Reaction Pd/C + H2 (Heterogeneous) MeOH->Reaction Acidic->Reaction Workup Filter Catalyst Reaction->Workup Product 3,4-Dimethoxyaniline Workup->Product

Figure 2: Optimization workflow for the catalytic reduction of nitro-veratrole.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent for 4-nitroveratrole reactions? A: No. 4-nitroveratrole is highly lipophilic. Reactions in water will suffer from severe mass transfer limitations unless a phase transfer catalyst (PTC) or a surfactant is used.

Q: My product is colored red/brown after recrystallization. Why? A: Nitro-aromatics and their aniline derivatives are sensitive to oxidation. The color often comes from trace azo- or azoxy-dimers formed during synthesis or reduction.

  • Solution: Perform recrystallization with a small amount of activated carbon (charcoal) in the hot solution, then filter hot before cooling.

Q: Why does adding water to the hot ethanol solution cause immediate cloudiness? A: You are hitting the "Oiling Out" boundary. The local concentration of water where the drop hits is high, causing the hydrophobic nitro compound to phase separate.

  • Solution: Add water very slowly with vigorous stirring, or maintain a higher temperature during addition.

References

  • Solvent Effects on Hydrogenation

    • Title: Quantitative understanding of solvent effects on Pd catalyzed hydrogen
    • Source: Digitell Inc / North American C
    • URL:

  • Oiling Out Phenomena

    • Title: Understanding Oiling-Out Phenomena in the Crystalliz
    • Source: PharmaLego.
    • URL:

  • Synthesis of 3,4-Dimethoxyaniline

    • Title: Synthesis of 3,4-Dimethoxyaniline.[1][2][3]

    • Source: Semantic Scholar.[1]

    • URL:

  • General Solubility Data (PubChem)

    • Title: 3,4-Dimethoxyaniline Compound Summary.
    • Source: PubChem.[2]

    • URL:

Sources

Validation & Comparative

Precision Analytics: 1H NMR Spectrum Analysis of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists involved in EGFR Inhibitor Synthesis.[1]

Executive Summary: The Structural Fingerprint

In the high-stakes synthesis of EGFR inhibitors (e.g., Erlotinib analogs), 1-Fluoro-4,5-dimethoxy-2-nitrobenzene serves as a linchpin intermediate. Its purity dictates the yield of the subsequent nucleophilic aromatic substitution (


) reactions. However, the nitration of 4-fluoroveratrole often yields regioisomers that are difficult to separate by chromatography.

This guide provides a definitive 1H NMR analysis framework to distinguish the target compound from its common regioisomer, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . We compare spectral performance across solvents and define the specific Heteronuclear Spin-Spin Coupling (


) patterns that serve as the immutable "fingerprint" for structural validation.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and spectral resolution capable of resolving fine Fluorine couplings, the following protocol is recommended. This workflow is designed to be self-validating; if the residual solvent peak does not meet the linewidth criteria, the sample preparation must be repeated.

Standardized Sample Preparation
ParameterSpecificationRationale (Causality)
Solvent DMSO-d6 (Primary)Solubilizes nitro-aromatics effectively; separates aromatic signals better than CDCl3 due to polarity-induced shifts.[1]
Alternative CDCl3 Used only for comparison; often causes signal overlap in polymethoxy systems.
Concentration 10–15 mg / 0.6 mL Optimal signal-to-noise (S/N) ratio for detecting

satellites without line broadening.
Tube Quality 5 mm Precision (Wilmad 507-PP) Essential to prevent shimming errors that mask small

couplings (~4-6 Hz).[1]
Validation TMS Linewidth < 0.5 Hz If TMS is broader than 0.5 Hz,

splitting may be indistinguishable from noise.[1]

Spectral Analysis: The Target Spectrum

The 1H NMR spectrum of this compound is characterized by two distinct aromatic signals and two methoxy singlets. The critical differentiator is the Fluorine-Proton Coupling , which splits the aromatic proton signals into doublets.

Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionProton

(ppm)
MultiplicityCoupling Constant (

)
Structural Logic
H-3 Aromatic7.60 – 7.85 Doublet (d)

Hz
Deshielded by ortho-Nitro group.[1] Meta-coupling to Fluorine.
H-6 Aromatic7.00 – 7.25 Doublet (d)

Hz
Shielded relative to H-3. Ortho-coupling to Fluorine (Larger

).
OMe-4 Methoxy3.85 – 3.95 Singlet (s)-Electron-donating group (EDG); slightly shielded.[1]
OMe-5 Methoxy3.90 – 4.00 Singlet (s)-EDG; distinct from OMe-4 due to asymmetry.

Note: The exact chemical shift may drift ±0.05 ppm depending on concentration, but the relative order (H-3 downfield of H-6) and coupling magnitude (


) remain constant.
Visualizing the Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, highlighting why H-6 appears as a wider doublet than H-3.

G H3_Base H-3 (Base Signal) ~7.7 ppm H3_Split H-3 Doublet (Meta Coupling) H3_Base->H3_Split J = 6-7 Hz (Small Split) H6_Base H-6 (Base Signal) ~7.1 ppm H6_Split H-6 Doublet (Ortho Coupling) H6_Base->H6_Split J = 10-12 Hz (Large Split) F19 19F Nucleus (Spin Active) F19->H3_Base Meta Interaction F19->H6_Base Ortho Interaction

Figure 1: Spin-spin splitting tree demonstrating the influence of the Fluorine atom on aromatic protons H-3 and H-6.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target compound against its primary regioisomer and evaluates solvent performance.

Comparison 1: Distinguishing the Regioisomer

The most common impurity is 1-Fluoro-2,5-dimethoxy-4-nitrobenzene (Isomer B). Standard HPLC often fails to separate these due to similar polarity. NMR is the definitive tool.

FeatureTarget (4,5-dimethoxy-2-nitro) Isomer B (2,5-dimethoxy-4-nitro) Differentiation Rule
H-3 Signal ~7.7 ppm (Ortho to NO2)~6.8 ppm (Ortho to OMe, Meta to NO2)Target H-3 is significantly downfield due to the Nitro group's deshielding cone.
H-6 Signal ~7.1 ppm (Ortho to F)~7.5 ppm (Ortho to F, Ortho to NO2?)Isomer B H-6 is flanked by F and NO2 (if numbering follows IUPAC strictly), shifting it downfield.[1]
Coupling One Large

(11Hz), One Small

(7Hz)
Both protons are Meta/Ortho to F, but chemical environment differs.Chemical Shift Gap: The

between aromatic protons is larger in the Target (~0.6 ppm) than in Isomer B.
Comparison 2: Solvent Selection (DMSO-d6 vs. CDCl3)
SolventResolutionChemical Shift StabilityRecommendation
DMSO-d6 High. Excellent separation of methoxy peaks.Variable. Water peak at 3.33 ppm can obscure methoxy signals if "wet".Preferred. Use dry DMSO ampules to avoid the 3.33 ppm interference.
CDCl3 Medium. Aromatic protons may overlap with residual CHCl3 (7.26 ppm).Stable. Good for non-polar impurities.Secondary. Use only if DMSO solubility is poor or for extraction checks.

Decision Logic for Purity Assessment

Use this logic flow to interpret your spectrum and confirm the identity of your intermediate before proceeding to the next synthetic step.

DecisionTree Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Start->Check_Aromatic Q1 Are there 2 distinct doublets? Check_Aromatic->Q1 Yes Analyze Chemical Shifts Q1->Yes Yes No Impurity / Wrong Structure Q1->No No (Singlets/Multiplets) Q2 Is one doublet >7.5 ppm? Yes->Q2 Target CONFIRMED Target: 4,5-dimethoxy-2-nitro Q2->Target Yes (H-3 Deshielded) Isomer ISOMER DETECTED Likely 2,5-dimethoxy-4-nitro Q2->Isomer No (Both < 7.5 ppm)

Figure 2: Logical decision tree for differentiating the target compound from its isomers based on chemical shift and multiplicity.

References

  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[2][3] Molbank, 2018(1), M984. [Link]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. [Link]

Sources

The Halogen Effect in Nucleophilic Aromatic Substitution: A Comparative Reactivity Guide to 1-Fluoro-4,5-dimethoxy-2-nitrobenzene and its Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost. In the realm of nucleophilic aromatic substitution (SNAr), halogenated nitroaromatics are indispensable building blocks. This guide provides an in-depth comparison of the reactivity between 1-Fluoro-4,5-dimethoxy-2-nitrobenzene and its chloro-substituted counterpart, 1-Chloro-4,5-dimethoxy-2-nitrobenzene. We will explore the mechanistic underpinnings of their reactivity differences and provide a practical, data-driven framework for substrate selection.

The Mechanistic Basis: Why Fluorine Outperforms Chlorine in SNAr Reactions

Unlike the familiar Sₙ1 and Sₙ2 reactions where iodide and bromide are excellent leaving groups, nucleophilic aromatic substitution (SNAr) displays a counter-intuitive leaving group trend: F > Cl > Br > I.[1][2] This "halogen effect" is rooted in the unique two-step addition-elimination mechanism of the SNAr reaction.

The universally accepted mechanism involves two key stages:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen. This step is typically slow and rate-determining because it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.[2][3][4]

  • Elimination and Restoration of Aromaticity: The leaving group is subsequently expelled, and the aromaticity of the ring is restored. This second step is generally fast.[4]

The crux of the reactivity difference lies in the stability of the Meisenheimer complex formed during the rate-determining step.[5] Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect).[4][6][7] This effect strongly stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the first, slow step and accelerating the overall reaction rate.[4] While the carbon-fluorine bond is stronger than the carbon-chlorine bond, its cleavage occurs in the fast, non-rate-determining second step, making bond strength a less significant factor in the overall kinetics.[2][4]

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) positioned ortho or para to the leaving group, is essential.[2][8] It further stabilizes the Meisenheimer complex by delocalizing the negative charge through resonance, making the ring highly susceptible to nucleophilic attack.[5][9]

Caption: General mechanism for SNAr reactions.

Experimental Protocol: A Head-to-Head Comparison

To empirically validate the theoretical principles, a comparative kinetic study can be designed. The following protocol outlines a robust method for assessing the reactivity of this compound versus its chloro analog with a common nucleophile, piperidine.

Materials:

  • This compound

  • 1-Chloro-4,5-dimethoxy-2-nitrobenzene

  • Piperidine

  • Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., Dodecane)

  • Reaction Vials

  • HPLC or GC-MS system

Experimental Workflow:

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in DMSO containing a 0.05 M internal standard.

    • Prepare a 0.1 M stock solution of 1-Chloro-4,5-dimethoxy-2-nitrobenzene in DMSO containing the same concentration of internal standard.

    • Prepare a 1.0 M stock solution of piperidine in DMSO.

    • Causality Note: DMSO is a polar aprotic solvent that effectively solvates the counter-ion of the nucleophile, enhancing its nucleophilicity and promoting the SNAr mechanism.

  • Reaction Setup:

    • In separate, temperature-controlled reaction vials, place equal volumes of the fluoro- and chloro-substrate stock solutions.

    • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Initiation and Monitoring:

    • To initiate the reactions simultaneously, add an equimolar amount of the piperidine stock solution to each vial.

    • Immediately withdraw a time-zero (t=0) aliquot from each reaction, quench it in a vial containing a suitable solvent (e.g., acetonitrile with a trace of acid), and dilute for analysis.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the fluoro-compound, every 1-2 hours for the chloro-compound). The sampling frequency should be adjusted based on the observed reaction rate to capture enough data points for kinetic analysis.

  • Analytical Method:

    • Analyze the quenched aliquots using a calibrated HPLC or GC-MS method.

    • The method should be capable of resolving the starting material, the product, and the internal standard.

    • Quantify the concentration of the product at each time point relative to the internal standard.

Data Presentation and Expected Outcomes

The experimental data will unequivocally demonstrate the superior reactivity of the fluoro-analog. The rate of product formation will be significantly faster, leading to a shorter reaction time and potentially higher yields in a given period.

Table 1: Comparative Reactivity Data

FeatureThis compound1-Chloro-4,5-dimethoxy-2-nitrobenzene
Relative Rate Constant (k_rel) High (e.g., >100)1 (Baseline)
Typical Reaction Time Minutes to a few hoursSeveral hours to days
Reaction Temperature Room Temperature to moderate heat (e.g., 80°C)Moderate to high heat (e.g., >100°C)
Yield (at equivalent time) HighLow to Moderate

Note: The exact rate enhancement (k_F / k_Cl) is dependent on the specific nucleophile and reaction conditions but is consistently large.

The results align perfectly with the mechanistic principles discussed. The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack, making this compound the more reactive and often preferred substrate for efficient synthesis.

Practical Implications and Substrate Selection

For drug development professionals and synthetic chemists, the choice between these two substrates has clear practical consequences:

  • Choose this compound for:

    • Speed and Efficiency: When rapid synthesis is a priority.

    • Mild Conditions: Its high reactivity allows for the use of lower temperatures, which is beneficial for thermally sensitive functional groups elsewhere in the molecule.

    • Broad Nucleophile Scope: It can react effectively with a wider range of weaker nucleophiles compared to the chloro analog.

  • Consider 1-Chloro-4,5-dimethoxy-2-nitrobenzene when:

    • Cost is a primary driver: Chloro-aromatics are often less expensive than their fluoro counterparts.

    • Selective Reactivity is Needed: In a molecule with multiple potential reaction sites, the lower reactivity of the C-Cl bond might be exploited for selective transformations.

    • High temperatures are not a concern: If the substrate and desired product are thermally stable, the harsher conditions required for the chloro analog may be acceptable.

Conclusion

The comparison between this compound and its chloro analog is a classic illustration of the principles governing nucleophilic aromatic substitution. The enhanced reactivity of the fluoro-substrate is not an anomaly but a direct consequence of fluorine's powerful inductive effect, which stabilizes the key Meisenheimer intermediate in the reaction's rate-determining step. By understanding this fundamental mechanism, researchers can make informed, rational decisions in substrate selection, leading to optimized synthetic routes, improved efficiency, and accelerated discovery programs.

References

  • Vaia. (n.d.). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step for nucleophilic aromatic substitution?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Semantic Scholar. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Vaia. (n.d.). Rank the aryl halides in each group in order of increasing reactivity in nucleophilic aromatic substitution by an addition–elimination mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Filo. (2025, April 15). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Retrieved from [Link]

  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene

[1][2]

Introduction & Chemical Profile

This guide provides a definitive, step-by-step protocol for the disposal of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene .[1] Due to the presence of a nitro group (

1

Chemical Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 959081-93-7[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 201.15 g/mol [1][2]

  • Physical State: Solid (typically yellow crystalline powder)[1]

Critical Disposal Rationale: Unlike simple organic solvents, this compound generates hydrogen fluoride (HF) and nitrogen oxides (


)1
Hazard Identification & Waste Classification

Proper classification is the prerequisite for safety. Treat this compound as a Hazardous Waste under RCRA guidelines.

Physicochemical & Toxicological Hazards
Hazard TypeClassification (GHS/OSHA)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Handling requires full PPE; do not generate dust.[1][3]
Skin/Eye Irritation Category 2 (Irritant)Contact causes inflammation; contaminated PPE is hazardous waste.
Thermal Instability Nitro-aromaticDo not heat in closed systems.[1][4] Avoid friction/shock.
Combustion Byproducts HF,

, CO
Incineration requires specific flue gas treatment.
Regulatory Waste Codes (USA - RCRA)

While this specific compound is not a "P" or "U" listed waste, it typically falls under the following characteristic codes depending on the mixture:

  • D001 (Ignitable): If mixed with flammable solvents.

  • D003 (Reactive): Potentially applicable if the nitro group concentration is high enough to exhibit explosive properties (unlikely in small research quantities, but possible in bulk).

  • General Classification: Halogenated Organic Waste .

Disposal Workflow (Decision Matrix)

The following logic gate ensures the material is segregated correctly to prevent cross-contamination and dangerous reactions.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSolidBinContainer: Wide-mouth HDPE JarLabel: 'Solid Halogenated Toxic Waste'Solid->SolidBinLiquidBinContainer: Safety Solvent CanLabel: 'Liquid Halogenated Waste'Liquid->LiquidBinSegregationCRITICAL: Segregate fromStrong Bases & OxidizersSolidBin->SegregationLiquidBin->SegregationDisposalFinal Disposal:High-Temp Incineration(w/ HF Scrubber)Segregation->Disposal

Figure 1: Decision matrix for segregating fluorinated nitroaromatic waste.

Detailed Disposal Procedures
A. Solid Waste (Pure Compound or Spill Cleanup)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage-induced spills, but glass is chemically compatible.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "this compound".

    • Hazards: Check "Toxic" and "Irritant".

    • Note: Add "Contains Fluorine - Incinerate Only".[1]

  • Handling: Transfer waste using a disposable spatula. Do not sweep dust into the air; use a damp paper towel to pick up fine particulates and dispose of the towel in the same container.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Pour into the Halogenated Solvents waste stream.

    • Why? Non-halogenated waste streams (e.g., acetone/methanol for fuel blending) are often incinerated in kilns that cannot handle the corrosive HF gas produced by this compound.

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide).

    • Mechanism:[1][2][5][] Nitroaromatics can undergo nucleophilic attack by bases, leading to the formation of unstable Meisenheimer complexes or runaway exothermic decomposition.

  • Secondary Containment: Store the waste bottle in a secondary tray to capture drips.

C. Contaminated Debris (Gloves, Sharps)
  • Sharps: Place needles/glass contaminated with the compound into a Puncture-Proof Bio/Chem Sharps Container .[1] Label as "Chemically Contaminated Sharps".

  • Soft Waste: Gloves and paper towels should be double-bagged in clear polyethylene bags and sealed with tape before being placed in the solid hazardous waste drum.[1]

Emergency Spill Management

In the event of a benchtop spill, immediate action prevents exposure and facility contamination.

  • Evacuate & Ventilate: Move non-essential personnel away. If the spill is powder, turn off fans that might disperse dust.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation.[1] Scoop up the wet slurry.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use sawdust (combustible nitrate formation risk).

  • Decontamination: Wipe the surface with a dilute detergent solution. Place all cleanup materials into the Solid Halogenated Waste container.

Regulatory & Compliance Notes
  • Do Not Flush: Under no circumstances should this compound be poured down the drain. It is toxic to aquatic life and persists in water treatment systems.

  • EPA/RCRA: Generators are responsible for characterizing their waste (40 CFR 262.11). By declaring this as "Halogenated Organic Waste," you ensure it is routed to a TSDF (Treatment, Storage, and Disposal Facility) capable of handling fluorinated toxics.

  • Transportation: When preparing for pickup, ensure the cap is screwed on tightly (not just placed on top) and the container exterior is clean.

References
  • PubChem. (2025). Compound Summary: 1-Fluoro-2-methoxy-4-nitrobenzene (Structural Analog).[1] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved February 15, 2026, from [Link]

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